molecular formula C8H19NO5 B196282 N,N-dimethyl-D-glucamine CAS No. 76326-99-3

N,N-dimethyl-D-glucamine

Cat. No.: B196282
CAS No.: 76326-99-3
M. Wt: 209.24 g/mol
InChI Key: CUGDYSSBTWBKII-LXGUWJNJSA-N
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Description

N,N-Dimethylglucamine is used as a reagent in the synthesis of N,N-dimethyl-N-alkyl-D-glucaminium bromides which exhibit antimicrobial activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDYSSBTWBKII-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015492
Record name N,N-Dimethyl-D-glucamine
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76326-99-3
Record name N,N-Dimethylglucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76326-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucitol, 1-deoxy-1-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucitol, 1-deoxy-1-(dimethylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-D-glucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015492
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Foundational & Exploratory

physicochemical properties of N,N-dimethyl-D-glucamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure, Properties, and Pharmaceutical Utility

Executive Summary

N,N-Dimethyl-D-glucamine (CAS 76326-99-3) is a tertiary amino sugar alcohol derived from D-glucose.[1][2][] While structurally related to the widely used excipient Meglumine (N-methyl-D-glucamine), the dimethyl analog exhibits distinct physicochemical behaviors driven by its tertiary amine functionality. This guide provides a comprehensive technical analysis of N,N-dimethyl-D-glucamine, focusing on its solubility profile, basicity (pKa), synthesis pathways, and utility as a buffering agent and synthesis intermediate.

Chemical Identity & Structural Analysis

Unlike its secondary amine counterpart (Meglumine), N,N-dimethyl-D-glucamine lacks an N-H donor, which alters its hydrogen bonding capacity and metal complexation stability. It retains the hydrophilicity of the polyol chain while introducing a more sterically hindered basic center.

Nomenclature & Identification
  • IUPAC Name: (2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol[2][]

  • Common Names: N,N-Dimethylglucamine; 1-Deoxy-1-(dimethylamino)-D-glucitol[2][][4][5]

  • CAS Number: 76326-99-3[1][2][][6]

  • Molecular Formula: C₈H₁₉NO₅[7]

  • Molecular Weight: 209.24 g/mol [1][2][][7][8]

Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity of N,N-dimethyl-D-glucamine, highlighting the chiral backbone and the tertiary dimethylamino headgroup.

G cluster_stereo Stereochemistry (Fischer Projection Logic) Glucose_Backbone D-Glucitol Backbone (Polyol Chain) C2 C2 (R) - OH Glucose_Backbone->C2 Amine_Head Tertiary Amine (-N(CH3)2) C1 C1 (Methylene) Amine_Head->C1 N-C Bond C1->Glucose_Backbone C1-C2 Bond C3 C3 (R) - OH C2->C3 C4 C4 (R) - OH C3->C4 C5 C5 (S) - OH C4->C5

Figure 1: Structural connectivity of N,N-dimethyl-D-glucamine showing the linkage between the lipophobic polyol chain and the basic dimethylamino headgroup.

Physicochemical Properties

The substitution of the second proton on the nitrogen atom with a methyl group impacts the basicity and solubility parameters significantly compared to Meglumine.

Key Parameters Table
PropertyValue / CharacteristicContext
Physical State White crystalline solid (Pure)Commercial forms often 40-60% aq. solutions.
Melting Point 137 – 139 °CIndicates high lattice energy due to H-bonding network.
Solubility (Water) Very Soluble (>1000 mg/mL)Driven by 5 hydroxyl groups and ionic potential.
Solubility (Organics) Poor (Ethanol, Methanol); Insoluble (Ether)Typical of sugar alcohols.
pKa (Amine) ~9.0 – 9.2 (Estimated)Slightly lower than Meglumine (9.5) due to steric hindrance of solvation.
LogP -2.7 (Calculated)Highly hydrophilic; negligible membrane permeability via passive diffusion.
Hygroscopicity HighRequires storage under desiccant or tightly sealed conditions.
Basicity & pKa Analysis
  • Mechanism: The nitrogen atom possesses a lone pair capable of accepting a proton.

  • Comparison: Meglumine (secondary amine) has a pKa of ~9.5. N,N-dimethyl-D-glucamine (tertiary amine) typically exhibits a slightly lower pKa (approx. 9.0–9.2).

  • Causality: While the inductive effect of the second methyl group is electron-donating (theoretically increasing basicity), the steric hindrance prevents efficient solvation of the resulting ammonium cation by water molecules. This destabilizes the conjugate acid, slightly lowering the pKa relative to the secondary amine.

  • Note: Some databases predict a pKa >13; this refers to the deprotonation of the hydroxyl groups (alkoxide formation) at high pH, not the biologically relevant amine protonation.

Synthesis & Purity Profiling

Understanding the synthesis is critical for controlling impurities, particularly identifying residual secondary amines (Meglumine) or nitrosamine precursors.

Primary Synthesis Route: Reductive Amination

The industrial synthesis typically involves the reductive amination of D-glucose with dimethylamine, or the methylation of N-methyl-D-glucamine.

Pathway:

  • Condensation: D-Glucose + Dimethylamine

    
     Glucosyl-dimethylamine (intermediate iminium/hemiaminal).
    
  • Hydrogenation: Intermediate +

    
     (Ni/Cat) 
    
    
    
    N,N-Dimethyl-D-glucamine.
Synthesis Workflow Diagram

Synthesis Glucose D-Glucose Reaction1 Reductive Amination (H2, Ni Catalyst, Pressure) Glucose->Reaction1 DMA Dimethylamine (HN(CH3)2) DMA->Reaction1 Meglumine Alt: Meglumine (N-methyl-D-glucamine) Meglumine->Reaction1 Methylation Route Formaldehyde Alt: Formaldehyde (HCHO) Formaldehyde->Reaction1 Product N,N-Dimethyl-D-Glucamine Reaction1->Product Impurities Potential Impurities: - Sorbitol (Reduction of Glucose) - Meglumine (Incomplete Methylation) - Retro-aldol products Reaction1->Impurities

Figure 2: Dual synthetic pathways for N,N-dimethyl-D-glucamine via direct reductive amination or methylation of Meglumine.

Applications in Drug Development

Buffering Agent

Due to its pKa ~9.0, N,N-dimethyl-D-glucamine is an effective buffer for pharmaceutical formulations requiring a basic pH (8.5–9.5). It is particularly useful when a non-volatile, hydrophilic organic base is required to stabilize acid-labile APIs.

Synthesis Intermediate (Cationic Lipids/Surfactants)
  • Quaternization: It serves as the precursor for N,N-dimethyl-N-alkyl-D-glucaminium salts . These are potent cationic surfactants and antimicrobials.

  • Chiral Auxiliary: The chiral polyol backbone makes it a valuable ligand in enantioselective catalysis.

Contrast Media Solubilization

Similar to Meglumine, the dimethyl variant can be used to form salts with iodinated contrast agents (e.g., diatrizoic acid) to improve aqueous solubility, although Meglumine remains the industry standard due to regulatory precedence.

Experimental Protocols

Protocol: Potentiometric Determination of pKa

Rationale: Accurate pKa determination is essential for predicting ionization state at physiological pH.

Materials:

  • N,N-Dimethyl-D-glucamine reference standard (>99%).

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Automatic Titrator (e.g., Metrohm or Mettler Toledo).

Method:

  • Preparation: Dissolve ~100 mg of substance in 50 mL degassed water.

  • Blank: Perform a blank titration on 50 mL water.

  • Titration: Titrate with 0.1 M HCl from pH 11.0 down to pH 2.0.

  • Calculation: Use the Bjerrum plot or Gran method to determine the inflection point.

  • Validation: Perform in triplicate. The pKa is the pH at the half-equivalence point.

Protocol: HPLC Detection (Refractive Index)

Rationale: N,N-dimethyl-D-glucamine lacks a chromophore (UV active group), rendering standard UV-Vis detection ineffective.

Chromatographic Conditions:

  • Column: Amino-bonded silica or Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Ammonium Acetate.

  • Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35 °C.

References

  • PubChem. (2023). N,N-Dimethyl-D-glucamine (Compound Summary).[1][2][][4][5][7] National Library of Medicine. [Link]

  • Clariant International Ltd. (2018). Patent WO2018158023A1: Process for synthesizing an aqueous N,N-dimethyl glucamine solution.
  • Halbfeld, C., et al. (2021). Catalytic Process For Synthesizing N,N-Dimethyl Glucamine From N Methyl Glucamine.[4][5] Justia Patents. [Link]

Sources

N,N-Dimethyl-D-Glucamine: Physicochemical Profiling and Aqueous Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-D-glucamine (N,N-DMG) represents a specialized class of amino-sugar derivatives.[1] Distinct from its widely utilized analog N-Methyl-D-glucamine (Meglumine), N,N-DMG is a tertiary amine .[1] This structural nuance fundamentally alters its stability profile and reactivity, specifically by eliminating the potential for amide bond formation with carboxylic acid-containing Active Pharmaceutical Ingredients (APIs)—a known degradation pathway for Meglumine.[1]

This guide provides a rigorous technical analysis of the solubility thermodynamics and stability kinetics of N,N-DMG in aqueous systems.[1] It is designed to equip formulation scientists with the rationale and protocols necessary to evaluate this excipient for solubilization and buffering applications.

Physicochemical Architecture

Structural Distinction & Implications

The functional utility of N,N-DMG is defined by its hybrid structure: a hydrophilic polyol tail (glucose-derived) and a basic tertiary amine head.[1]

FeatureN-Methyl-D-glucamine (Meglumine)N,N-Dimethyl-D-glucamine (N,N-DMG)
Amine Type Secondary (

)
Tertiary (

)
CAS Number 6284-40-876326-99-3
pKa (approx) 9.5~9.0 - 9.3 (Predicted*)
Maillard Reactivity Low (but possible)Negligible (No N-H proton)
Amide Formation Yes (with COOH drugs)Impossible (Sterically/Chemically blocked)

*Note: Tertiary amines generally exhibit slightly lower pKa values than their secondary counterparts due to solvation effects, though they remain effective buffers in the pH 8.0–10.0 range.

Solubility Mechanism

N,N-DMG exhibits extreme aqueous solubility, often exceeding 1000 mg/mL at ambient temperature.[1] This is driven by two mechanisms:[1][2]

  • Hydrogen Bonding: The five hydroxyl (-OH) groups on the glucitol chain form an extensive hydrogen bond network with bulk water.[1]

  • Ionization: In aqueous solutions below pH 9, the tertiary nitrogen accepts a proton (

    
    ), creating a cationic center that further enhances hydration shell formation.[1]
    

SolubilityMechanism cluster_0 Solute: N,N-DMG N_Center Tertiary Amine (N) Protonation Protonation (pH < pKa) N_Center->Protonation Accepts H+ Polyol Polyol Chain (5 x OH) H_Bonding H-Bond Network Polyol->H_Bonding Water Aqueous Medium (H2O) Result High Solubility (>1000 mg/mL) Water->Result Protonation->Water Ion-Dipole Interaction H_Bonding->Water Dipole-Dipole Interaction

Figure 1: Dual-mechanism solubility model involving amine protonation and polyol hydrogen bonding.[1]

Aqueous Stability Profile

While N,N-DMG eliminates the risk of amide formation, it introduces a susceptibility to oxidative degradation characteristic of tertiary amines.[1]

The "Meglumine Gap": Preventing Amidation

A critical failure mode in Meglumine formulations containing carboxylic acid drugs (e.g., Ibuprofen, Naproxen) is the formation of glucamide impurities under heat or compression.

  • Mechanism:

    
    [1]
    
  • N,N-DMG Advantage: The nitrogen atom in N,N-DMG carries two methyl groups and the glucitol chain (

    
    ).[1] It lacks the labile proton required for dehydration synthesis of amides. Therefore, N,N-DMG is chemically inert toward carboxylic acid APIs. [1]
    
Oxidative Degradation (N-Oxide Formation)

The primary degradation pathway for N,N-DMG in aqueous solution is the oxidation of the tertiary amine to an N-Oxide.[1] This is accelerated by:

  • Presence of peroxides (common in impurities of PEGs or Polysorbates).

  • High oxygen headspace.

  • Trace metal ions (

    
    , 
    
    
    
    ).[1]

Reaction:



Thermal Stability

The glucitol backbone is susceptible to dehydration (caramelization) only at extreme temperatures (>150°C).[1] In aqueous solution at physiological temperatures, the backbone is stable. However, prolonged exposure to high pH (>11) and heat can induce retro-aldol type degradation, though this is rare for the reduced glucitol form compared to glucose.

Experimental Protocols

To validate N,N-DMG for your specific application, the following self-validating protocols are recommended.

Protocol A: Equilibrium Solubility Determination

Rationale: Visual solubility is insufficient. Gravimetric analysis with pH monitoring is required to account for the buffering effect.

Materials: N,N-DMG (Solid), HPLC-grade Water, 0.22 µm PVDF filters.[1]

  • Saturation: Add excess N,N-DMG to 10 mL water in a glass vial until a precipitate persists.

  • Equilibration: Shake at 25°C ± 0.5°C for 24 hours (orbital shaker).

  • pH Check: Measure the pH of the supernatant. (Expect pH > 10; high alkalinity confirms amine dissolution).[1]

  • Filtration: Filter supernatant using a pre-warmed syringe filter (to prevent precipitation during cooling).

  • Quantification (Gravimetric):

    • Weigh a dry aluminum pan (

      
      ).
      
    • Pipette 1.0 mL of filtrate into the pan.

    • Dry under vacuum at 60°C for 12 hours.

    • Weigh dried pan (

      
      ).
      
    • 
      .[1]
      
Protocol B: Stability-Indicating Analytical Method

Rationale: N,N-DMG lacks a UV chromophore.[1] Standard UV-HPLC will fail to detect it. You must use Refractive Index (RI) or Charged Aerosol Detection (CAD).[1]

Instrument: HPLC with CAD or ELSD. Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC or Amide). Mobile Phase: Acetonitrile:Water (70:[1]30) with 10mM Ammonium Acetate (Buffer is critical for amine peak shape).

Workflow:

AnalyticalWorkflow cluster_detect Detection Challenge Sample Aqueous Sample (N,N-DMG + API) UV UV Detector (254nm) Sample->UV No Signal CAD Charged Aerosol Detector (Universal) Sample->CAD Strong Signal Separation HILIC Separation (Retains Polar Amines) CAD->Separation Output Quantification of: 1. Intact N,N-DMG 2. N-Oxide Impurity Separation->Output

Figure 2: Analytical strategy overcoming the lack of UV chromophore in N,N-DMG.

Application in Drug Delivery[1][4]

Counter-Ion Selection Guide

Use N,N-DMG as a counter-ion for acidic drugs (Weak Acids, pKa 3–6) when:

  • Meglumine fails stability: You observe amide impurities in stress testing.

  • Solubility needs: The drug requires a highly hydrophilic counter-ion to break crystal lattice energy.

  • pH Target: You require a final solution pH of 8.5–9.5 without adding strong inorganic bases (NaOH).

Formulation Risk Assessment Matrix
ParameterRisk LevelMitigation Strategy
pH Sensitivity MediumN,N-DMG is basic.[1][] Ensure API is stable at pH > 8.
Oxidation HighUse antioxidants (e.g., Sodium Metabisulfite) or nitrogen sparging if N-Oxide is detected.[1]
Hygroscopicity HighStore bulk N,N-DMG in tightly sealed, aluminized bags.[1] Use desiccants in final product packaging.

References

  • ChemicalBook. (2023). N,N-Dimethyl-D-glucamine Physicochemical Properties and Safety Profile. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary for N-Methyl-D-glucamine (Meglumine). (Used for comparative structural analysis).[1] Retrieved from

  • TCI Chemicals. (2023). Product Specification: N-Methyl-D-glucamine vs Analogs. Retrieved from [1]

  • Google Patents. (1996). Resolution of ibuprofen using a n-alkyl-d-glucamine. (Demonstrates the utility of alkyl-glucamines in salt formation). Retrieved from [1]

  • Sigma-Aldrich. (2023). N-Methyl-D-glucamine Product Information Sheet. (Reference for general amino-sugar solubility benchmarks). Retrieved from

Sources

mechanism of action of N,N-dimethyl-D-glucamine as a biological buffer

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It moves beyond basic definitions to explore the mechanistic utility of N-Methyl-D-Glucamine (NMDG) in complex biological systems.[1]

Role: Biological Buffer, Cationic Substitute, and Solubilizing Agent CAS: 6284-40-8 | Formula:


 | MW:  195.21  g/mol [1][2]

Executive Summary & Core Distinction

N-Methyl-D-Glucamine (NMDG), or Meglumine, is frequently misunderstood in general laboratory practice.[1] Unlike "Good’s Buffers" (e.g., HEPES, MOPS) which function primarily to clamp pH at physiological levels (7.2–7.6), NMDG acts mechanistically as a counter-ion base and an impermeant cation .[1]

Its utility in biological research is tripartite:

  • Pharmaceutical Buffer: It neutralizes anionic drug species (acidic APIs) to form stable, soluble salts.[1]

  • Physiological "Inert" Cation: It replaces Sodium (

    
    ) in electrophysiology to isolate ion channel currents.[1]
    
  • Protective Recovery Agent: It reduces excitotoxicity in acute brain slice preparation by preventing sodium-driven edema.[1]

Chemical Architecture & Thermodynamics

The "Buffer" Misconception

NMDG has a


 of approximately 9.52 at 25°C  (decreasing to ~9.3 at 37°C).[1]
  • Scientific Insight: A buffer is most effective at

    
    .[1] Therefore, at physiological pH (7.4), NMDG is not  an effective pH stabilizer against acid/base perturbations.[1]
    
  • Actual State: At pH 7.4, NMDG exists almost exclusively (>99%) in its protonated, cationic form (

    
    ).[1] It is used to titrate acidic solutions to neutrality, effectively becoming the cation of the resulting salt (e.g., NMDG-Cl).
    
Structural Mechanism

The molecule consists of a glucose-derived polyol tail (conferring high water solubility) and a secondary amine head (the proton acceptor).[1]

ChemicalMechanism NMDG_Base NMDG (Base) (Uncharged Amine) NMDG_Cation NMDG+ (Cation) (Protonated) NMDG_Base->NMDG_Cation pH < 9.5 Proton H+ (Proton) Proton->NMDG_Cation Solubility High Water Solubility (Polyol Tail Effect) NMDG_Cation->Solubility Ionic Interaction

Figure 1: Protonation equilibrium of NMDG.[1] At physiological pH (7.4), the equilibrium shifts heavily to the right, generating the NMDG+ cation.

Mechanism 1: Pharmaceutical Solubilization (The "Meglumine Effect")

In drug development, NMDG is a critical excipient for Class II/IV drugs (BCS classification) that are weakly acidic.[1]

The Mechanism

Many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like flunixin or contrast agents possess a carboxylic acid group (


).[1]
  • Neutralization: NMDG (base) accepts a proton from the Drug-COOH.[1]

  • Salt Formation: The resulting

    
     and 
    
    
    
    form an ion pair.[1]
  • Hydration Shell: The hydroxyl groups on the NMDG glusose backbone interact avidly with water, dragging the hydrophobic drug anion into solution.

Table 1: Comparative Solubilization Strategies

ParameterSodium Salt (Drug-Na)Meglumine Salt (Drug-NMDG)
Counter-ion Size Small (0.95 Å)Large (~6.0 Å)
Hygroscopicity Often high (absorbs moisture)Lower (better stability)
Melting Point Generally highGenerally lower (better dissolution)
Biocompatibility Risk of hypernatremia loadMetabolically inert (excreted unchanged)

Mechanism 2: The "Inert" Cation in Electrophysiology

In patch-clamp and voltage-clamp experiments, researchers often need to isolate Potassium (


) or Calcium (

) currents without interference from the massive inward Sodium (

) current.[1]
The Exclusion Principle

NMDG is used to replace NaCl in the external recording solution (Tyrode’s or Ringer’s solution).

  • Size Exclusion: The hydrated radius of

    
     is small enough to pass through Voltage-Gated Sodium Channels (Nav).[1] The 
    
    
    
    cation is bulky and sterically hindered; it cannot pass through the selectivity filter of Nav channels.
  • Osmotic Balance: Unlike sucrose (which is non-ionic), NMDG-Cl maintains the ionic strength and osmolarity of the solution, preserving membrane integrity while silencing Na+ conductance.

Critical Warning (E-E-A-T): While often termed "inert," recent studies suggest NMDG can directly block certain


 channels or alter gating kinetics at high concentrations.[1][3] Always run a control with a different large cation (e.g., Choline) if studying novel channel kinetics.[1]

IonSubstitution Experiment Goal: Isolate Ca2+ Current Problem Na+ Influx Masks Signal Experiment->Problem Solution Replace NaCl with NMDG-Cl Problem->Solution Mechanism NMDG+ is Sterically Too Large for Nav Channel Pore Solution->Mechanism Result Na+ Current Silenced Ca2+ Current Isolated Mechanism->Result

Figure 2: Logic flow for Sodium substitution in electrophysiology.

Experimental Protocols

Protocol A: Preparation of NMDG-HEPES Recovery Solution (For Brain Slices)

Context: This protocol is the "Gold Standard" for adult neuronal tissue recovery, reducing edema caused by sodium influx during slicing.

Reagents:

  • NMDG (Solid)[1][4][5]

  • HCl (10M or Concentrated) - CRITICAL TITRANT [1]

  • HEPES (Acid form)[1]

  • Essential ions (

    
    )
    

Step-by-Step Methodology:

  • Base Dissolution: Dissolve 92 mM NMDG in ultrapure water (approx. 80% of final volume).

    • Note: The pH will be highly alkaline (> pH 10).[1] Do not add Calcium yet (it will precipitate).[1]

  • Acid Titration (The "Buffer" Step): Vigorously stir and add concentrated HCl dropwise.

    • Target: Titrate to pH ~7.1–7.2.[1]

    • Mechanism:[6][7] You are converting NMDG base into NMDG-Chloride.[1]

  • Add HEPES: Add 20 mM HEPES. Adjust pH to final 7.3–7.4 using small amounts of NMDG or HCl.[1]

  • Add Minor Ions: Add KCl, phosphates, and sulfates.

  • Calcium Addition: Only add

    
     and 
    
    
    
    after the pH is stabilized to prevent precipitation.[1]
  • Oxygenation: Bubble with 95%

    
     / 5% 
    
    
    
    (Carbogen) for 15 minutes before use.
Protocol B: Solubilizing a Weakly Acidic Drug (e.g., Indomethacin/Ibuprofen analog)[1]
  • Calculate Molar Ratio: Determine the moles of drug. Weigh out an equimolar (1:1) amount of NMDG.[1][8][9][10]

  • Co-Solvent Slurry: Mix the drug and NMDG in a minimal volume of Ethanol/Water (50:50).

  • Heating: Warm to 50°C under stirring. The solution will clarify as the salt forms.

  • Lyophilization: Freeze-dry the solution to obtain the highly soluble NMDG-Drug salt powder.

Safety & Toxicology Profile

  • Metabolism: NMDG is not significantly metabolized by the body.[1] It is rapidly excreted unchanged in urine.[1]

  • Toxicity: Low.[1]

    
     (Oral, Mouse) is ~1700 mg/kg.[1][11]
    
  • Regulatory Status: FDA-approved inactive ingredient (IIG) for intravenous, oral, and intramuscular formulations.[1]

References

  • Ting, J. T., et al. (2014).[1] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method.[1] Journal of Visualized Experiments.[1][9] Link

  • Chromy, V., et al. (1978).[1] D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5.[1][12] Clinical Chemistry.[1][12] Link

  • Budelli, G., et al. (2018).[1] Choline and NMDG directly reduce outward currents: reduced outward current when these substances replace Na+ is alone not evidence of Na+-activated K+ currents.[1][3][13][14] Journal of Neurophysiology.[1] Link[1][3]

  • FDA Inactive Ingredient Database. Meglumine. U.S. Food and Drug Administration.[1] Link

  • Merck Index. Meglumine Monograph.Link[1]

Sources

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with N,N-dimethyl-D-glucamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Membrane Protein Solubilization

Membrane proteins are central to a vast array of cellular processes, including signal transduction, molecular transport, and cell-cell communication.[1] Consequently, they represent a major class of targets for therapeutic drug development. However, the inherent hydrophobicity of these proteins, which anchors them within the lipid bilayer, presents significant challenges for their extraction and purification. The process of removing a membrane protein from its native lipid environment while preserving its structural and functional integrity is known as solubilization. This critical first step is paramount for downstream applications such as biochemical assays, structural biology studies via X-ray crystallography or cryo-electron microscopy (cryo-EM), and drug screening.

The key to successful solubilization lies in the selection of an appropriate detergent. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[][3] These micelles can encapsulate the hydrophobic transmembrane domains of a protein, effectively shielding them from the aqueous environment and creating a soluble protein-detergent complex. The ideal detergent is one that efficiently disrupts the lipid bilayer without denaturing the protein of interest.[4]

This guide provides a detailed protocol and scientific rationale for the use of N,N-dimethyl-D-glucamine, a non-ionic detergent, for the solubilization of membrane proteins. While less commonly documented for this specific application than other glucoside-based detergents like n-Octyl-β-D-glucopyranoside (Octyl Glucoside), its structural features—a hydrophilic glucamine headgroup and a hydrophobic tail—suggest its potential as a mild solubilizing agent. The principles and steps outlined here are based on established methodologies for non-ionic detergents and are designed to serve as a robust starting point for optimization.[5]

Understanding the Detergent: Physicochemical Properties of Glucamine-Based Surfactants

The efficacy of a detergent is dictated by its physicochemical properties.[3] For N,N-dimethyl-D-glucamine, specific experimental data such as the CMC and aggregation number are not widely published in the context of membrane protein research. Therefore, we present the properties of the well-characterized and structurally related non-ionic detergent, n-Octyl-β-D-glucopyranoside (Octyl Glucoside or OG), to provide a frame of reference. These parameters are crucial for designing a successful solubilization strategy.[6]

PropertyRepresentative Value (for n-Octyl-β-D-glucopyranoside)Significance in Solubilization
Chemical Class Non-ionicGenerally considered mild and less likely to denature proteins compared to ionic or zwitterionic detergents.[]
Molecular Weight 292.37 g/mol Influences the mass of the resulting protein-detergent complex.
Critical Micelle Concentration (CMC) 20-25 mMThe minimum concentration at which micelles form. Solubilization should be performed well above the CMC.[6][7] A high CMC facilitates detergent removal by dialysis.[8]
Aggregation Number ~84The average number of detergent molecules in a single micelle. This influences the size of the micelle.[6]

Disclaimer: The values in the table are for n-Octyl-β-D-glucopyranoside and serve as an educated starting point. The optimal conditions for N,N-dimethyl-D-glucamine must be determined empirically.

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the key stages in the solubilization of a target membrane protein from a cellular source.

solubilization_workflow cluster_prep Phase 1: Membrane Preparation cluster_solubilization Phase 2: Solubilization cluster_analysis Phase 3: Analysis & Purification cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis Homogenization membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation Low & High Speed Centrifugation detergent_addition Detergent Addition (N,N-dimethyl-D-glucamine) membrane_isolation->detergent_addition Resuspend Pellet incubation Incubation (Gentle Agitation, 4°C) detergent_addition->incubation clarification Clarification (Ultracentrifugation) incubation->clarification supernatant_analysis Analyze Supernatant (Solubilized Protein) clarification->supernatant_analysis Collect Supernatant pellet_analysis Analyze Pellet (Insoluble Fraction) clarification->pellet_analysis Collect Pellet purification Downstream Purification (e.g., Affinity Chromatography) supernatant_analysis->purification

Sources

Application Note: Chemo-Enzymatic Synthesis of Cationic Antimicrobials using N,N-Dimethyl-D-Glucamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of N,N-dimethyl-D-glucamine (NNDG) as a core scaffold for synthesizing high-efficacy Quaternary Ammonium Compounds (QACs). Unlike traditional petrochemical QACs (e.g., Benzalkonium Chloride), glucamine-derived surfactants integrate a biocompatible sugar moiety with a cationic charge. This "green" structural modification enhances surface activity while potentially reducing mammalian toxicity.

Key Application: Synthesis of N-alkyl-N,N-dimethyl-D-glucammonium bromides for use as broad-spectrum antimicrobial agents against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Scientific Foundation

The "Cutoff Effect" and Structural Logic

The efficacy of amphiphilic antimicrobials is governed by the balance between the hydrophilic head (the glucamine moiety) and the hydrophobic tail (alkyl chain).

  • The Head (NNDG): The polyhydroxyl "cage" of the glucamine group creates a large hydration shell. This steric bulk prevents the surfactant from packing too tightly in the bacterial membrane initially, allowing for deeper insertion before membrane destabilization occurs.

  • The Tail (Alkyl Chain): Efficacy follows a parabolic curve known as the "cutoff effect." For QACs, a chain length of C12 (Dodecyl) to C14 (Tetradecyl) typically exhibits the lowest Minimum Inhibitory Concentration (MIC) because it maximizes membrane permeability without becoming insoluble (a common issue with C16+ chains).

Mechanism of Action

The synthesized QACs function via a specific lytic pathway:

  • Adsorption: The cationic ammonium center (

    
    ) is electrostatically attracted to the negatively charged teichoic acids (Gram+) or lipopolysaccharides (Gram-).
    
  • Insertion: The hydrophobic alkyl tail penetrates the lipid bilayer.

  • Disruption: The bulky glucamine head group disrupts the packing order of the phospholipid bilayer, causing leakage of intracellular ions (

    
    , 
    
    
    
    ) and cell death.

Experimental Protocols

Protocol A: Synthesis of N-Dodecyl-N,N-Dimethyl-D-Glucammonium Bromide

Objective: To quaternize NNDG with 1-bromododecane to form a cationic surfactant.

Reagents:

  • N,N-dimethyl-D-glucamine (NNDG) [Purity >98%]

  • 1-Bromododecane (Alkylating agent)[1]

  • Solvent: Anhydrous Methanol or Acetonitrile

  • Catalyst (Optional): Potassium Carbonate (

    
    ) – Note: often not needed for direct quaternization of tertiary amines, but can scavenge trace acid.
    

Workflow:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (47.8 mmol) of NNDG in 100 mL of anhydrous methanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add 14.3 g (57.4 mmol, 1.2 eq) of 1-bromododecane dropwise over 15 minutes.

    • Expert Insight: A slight excess of alkyl halide ensures the consumption of the sugar amine, which is harder to remove during purification than the alkyl halide.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (Methanol reflux) or 80°C (Acetonitrile reflux) . Stir vigorously for 24–48 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Chloroform/Methanol 3:1). The product will appear as a polar spot near the baseline; the alkyl halide will remain near the solvent front.

  • Concentration: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (Rotary Evaporator) to obtain a viscous, yellowish oil or semi-solid.

Protocol B: Purification (Critical for Biocompatibility)

Unreacted alkyl bromides are toxic and must be removed.

  • Wash 1 (Non-polar): Triturate the crude residue with Diethyl Ether or n-Hexane (3 x 50 mL).

    • Logic: The cationic product is insoluble in ether/hexane, while the unreacted 1-bromododecane is highly soluble. Decant the supernatant carefully.

  • Recrystallization: Dissolve the remaining solid in a minimum amount of hot Acetone/Ethanol (9:1) mixture. Cool slowly to 4°C overnight.

  • Drying: Filter the white hygroscopic crystals and dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Yield Check: Expected yield is 75–85%.

Visualization: Synthesis & Mechanism

Figure 1: Synthesis Pathway and Mechanism of Action[2]

GlucamineSynthesis cluster_mechanism Mechanism of Action NNDG N,N-dimethyl-D-glucamine (Reagent) Reaction Quaternization (Reflux, MeOH, 48h) NNDG->Reaction AlkylHalide 1-Bromododecane (C12 Chain) AlkylHalide->Reaction Crude Crude Product (Viscous Oil) Reaction->Crude Nucleophilic Substitution Wash Ether Wash (Removes unreacted bromide) Crude->Wash FinalProduct N-dodecyl-N,N-dimethyl- D-glucammonium bromide Wash->FinalProduct Recrystallization Step1 1. Electrostatic Adsorption (Cationic Head -> Cell Wall) FinalProduct->Step1 Step2 2. Hydrophobic Insertion (C12 Tail -> Lipid Bilayer) Step1->Step2 Step3 3. Membrane Lysis (Leakage of K+, Mg2+) Step2->Step3

Caption: Workflow for the synthesis of glucamine-based QACs and their subsequent mode of action against bacterial membranes.

Biological Validation (MIC Assay)

Protocol C: Minimum Inhibitory Concentration (MIC) Determination Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microplates.

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Resazurin dye (viability indicator).

Steps:

  • Stock Solution: Dissolve the synthesized surfactant in sterile water to 1024

    
    .
    
  • Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 to 0.5

    
    ).
    
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10

    
     of 0.01% Resazurin. Blue = No growth (Inhibition); Pink = Growth.
    
    • The MIC is the lowest concentration that prevents color change.

Expected Data (Reference Values)
CompoundAlkyl ChainMIC (S. aureus) [

]
MIC (E. coli) [

]
CMC (mM)
NNDG-C10 Decyl64 - 128>25612.5
NNDG-C12 Dodecyl4 - 8 16 - 32 1.8
NNDG-C14 Tetradecyl8 - 1632 - 640.4
NNDG-C16 Hexadecyl32>1280.1

Note: The C12 derivative (synthesized in Protocol A) typically represents the "sweet spot" for antimicrobial activity.

References

  • Synthesis and Aggregation of Novel Sugar-based Gemini Surfactants. Source: ResearchGate. Context: Details the synthesis of glucamine-based surfactants and their critical micelle concentration (CMC) behaviors.

  • Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides. Source: PubMed (Antimicrob Agents Chemother). Context: Establishes the "cutoff effect" (chain length dependence) for antimicrobial activity in similar amphiphilic cations.

  • Synthesis and antibacterial activities of new quaternary ammonium monomers. Source: ResearchGate. Context: Provides protocols for quaternizing amine monomers with alkyl halides for biocidal applications.

  • Synthesis of N-alkyl-beta-D-glucosylamines and Their Antimicrobial Activity. Source: PubMed.[2] Context: Validates the antimicrobial spectrum of glucamine-derived compounds against food-borne pathogens.

  • Recent Advances in the Synthesis of Sugar-based Surfactants. Source: Royal Society of Chemistry (RSC). Context: A comprehensive review of chemo-enzymatic methods for creating sugar-headgroup surfactants.[3][4]

Sources

experimental protocol for using N,N-dimethyl-D-glucamine in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and quality control scientists in pharmaceutical development. It addresses the specific use of N,N-Dimethyl-D-glucamine (also known as N,N-dimethylglucamine or a tertiary amine analog of Meglumine) primarily as a Reference Standard for Impurity Profiling and secondarily as a Specialized Buffering Agent in NMR spectroscopy.

Protocols for Impurity Profiling, Quantification (qNMR), and Buffering Applications

Executive Summary & Scientific Rationale

N,N-Dimethyl-D-glucamine (CAS: 76326-99-3) is a tertiary amine derivative of D-glucamine. While its secondary amine analog, Meglumine (N-methyl-D-glucamine), is a ubiquitous pharmaceutical excipient and counter-ion, the dimethyl variant typically arises as a process impurity (via over-methylation) or is synthesized as a precursor for quaternary ammonium antimicrobials.

In high-field NMR spectroscopy, N,N-dimethyl-D-glucamine serves two critical functions:

  • Diagnostic Reference Standard: It is the primary marker for assessing the purity of Meglumine raw materials. Its detection is mandated in rigorous quality control (ICH Q3A/B) to ensure the safety of parenteral formulations.

  • pH Buffering & Solubilization: Due to its tertiary amine structure (

    
    ), it acts as a non-nucleophilic buffer component in aqueous NMR, suitable for stabilizing pH-sensitive analytes without forming the imines/enamines common with primary/secondary amines.
    

This guide provides a validated workflow for identifying and quantifying this compound, ensuring compliance with rigorous "Self-Validating" experimental standards.

Chemical Properties & NMR Signature

Understanding the structural differences between the analyte and the matrix (Meglumine) is key to resolution.

FeatureN-Methyl-D-glucamine (Meglumine)N,N-Dimethyl-D-glucamineNMR Impact
Structure Secondary Amine (

)
Tertiary Amine (

)
Diagnostic Handle
Proton Exchange Labile NH proton (broad/invisible in

)
No labile NH protonSharp singlets for Methyls
Methyl Signal ~2.70 ppm (Singlet/Doublet)~2.90 ppm (Strong Singlet)Distinct Chemical Shift (

ppm)
pH Sensitivity Forms carbamates/iminesSterically hindered; less reactiveStable baseline

Experimental Protocol A: qNMR Quantification of N,N-Dimethyl-D-glucamine

Use Case: Quantifying N,N-dimethyl-D-glucamine as an impurity in a Meglumine bulk sample.

Reagents and Equipment
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    (for chloride salts).
  • Internal Standard (IS): Maleic Acid (traceable purity) or TSP (

    
    -trimethylsilylpropionic acid).
    
  • pH Adjuster: NaOD (40% in

    
    ) or DCl (35% in 
    
    
    
    ).
  • Equipment: 600 MHz NMR Spectrometer (recommended for sensitivity) with cryoprobe.

Sample Preparation Workflow
  • Gravimetric Preparation:

    • Weigh

      
       mg of the Meglumine sample (Matrix) into a clean vial.
      
    • Weigh

      
       mg of N,N-Dimethyl-D-glucamine Reference Standard (if performing Standard Addition) OR add accurately weighed Internal Standard (approx. 2 mg).
      
  • Dissolution:

    • Add 600

      
      L of 
      
      
      
      .[1]
    • Vortex until fully dissolved.

  • pH Adjustment (Critical Step):

    • The resolution of the N-methyl signals is pH-dependent.

    • Adjust pH to 9.0

      
       0.2  using dilute NaOD/DCl. At this pH, the amine is partially unprotonated, sharpening the methyl signals and maximizing the chemical shift difference between the mono- and dimethyl species.
      
  • Transfer:

    • Transfer to a 5 mm NMR tube.[2][3][4]

Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zg30 or noesypr1d30° pulse for quantitation; NOESY presat if water suppression needed.
Relaxation Delay (D1) 20 - 30 seconds

(Methyl protons have long

). Essential for qNMR accuracy.
Scans (NS) 64 - 128Sufficient S/N to detect impurities < 0.1%.
Spectral Width 12 - 15 ppmCovers all signals including exchangeables if visible.
Temperature 298 K (25°C)Standardized for reproducibility.
Data Processing & Analysis[3]
  • Phasing/Baseline: Apply precise manual phasing and polynomial baseline correction.

  • Referencing: Set TSP to 0.00 ppm or Maleic Acid to 6.20 ppm.

  • Integration:

    • Meglumine Signal: Integrate the N-Methyl singlet at ~2.7 ppm (

      
      ).
      
    • Impurity Signal: Integrate the N,N-Dimethyl singlet at ~2.9 ppm (

      
      ).
      
    • Note: The impurity signal represents 6 protons vs 3 for the matrix. Divide integral by 2 for molar comparison.

Experimental Protocol B: Using N,N-Dimethyl-D-glucamine as a Buffer

Use Case: Creating a non-interfering buffer for analyzing acid-labile pharmaceutical salts.

Rationale

Unlike phosphate (which precipitates metals) or Tris (which has reactive primary amines), N,N-dimethyl-D-glucamine offers a tertiary amine buffer system that complexes weakly with borates but remains inert toward aldehydes/ketones.

Buffer Preparation Protocol
  • Stock Solution (100 mM):

    • Dissolve 2.09 g of N,N-Dimethyl-D-glucamine in 90 mL of

      
      .
      
  • pH Adjustment:

    • Titrate with

      
       (1 M in 
      
      
      
      ) to reach the desired pH (typically 8.5 - 9.5).
    • Caution: Do not use glass electrodes directly in the NMR tube; adjust in a separate vessel.

  • Volume Adjustment:

    • Top up to 100 mL with

      
      .
      
  • Usage:

    • Use this stock as the solvent for analyzing acid-sensitive APIs (Active Pharmaceutical Ingredients).

Visualization of Workflow

G Start Start: Raw Material Analysis Weigh Weigh 50mg Sample + Internal Standard (TSP) Start->Weigh Dissolve Dissolve in 600µL D2O Weigh->Dissolve pH_Adj Adjust pH to 9.0 ± 0.2 (Critical for Resolution) Dissolve->pH_Adj NMR_Acq Acquire 1H NMR (D1 > 20s, NS=64) pH_Adj->NMR_Acq Stabilizes Shifts Process Process Spectrum Integrate N-Me Regions NMR_Acq->Process Decision Check N(Me)2 Signal (~2.9 ppm) Process->Decision Report Calculate Purity % (qNMR Equation) Decision->Report Signal Present

Caption: Workflow for the detection and quantification of N,N-dimethyl-D-glucamine impurities in pharmaceutical matrices.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Overlapping Methyl Signals pH is too low or too high.Adjust pH to exactly 9.[4]0. At low pH, proton exchange broadens signals; at high pH, shifts may converge.
Broad Lines Sample concentration too high (viscosity).Dilute sample (e.g., 20 mg in 700

L).[4]
Baseline Distortion Acoustic ringing or filter issues.Increase pre-scan delay; apply backward linear prediction (LP) to FID.
Inconsistent Integrals

relaxation insufficient.
Increase D1 to 30s. Perform an inversion-recovery experiment to measure

of the methyl group.

References

  • Martano, C., et al. (2018).[] Development and validation of a new HPLC–MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 149, 517-524.[]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1] Organic Process Research & Development, 20(3), 661-667.

  • TCI Chemicals. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.

  • Sigma-Aldrich. (n.d.). N-Methyl-D-glucamine Product Specification & Applications.

  • Veeprho. (n.d.). N,N-Dimethyl-D-glucamine Reference Standard Data.[6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-dimethyl-D-glucamine (Meglumine) Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing N,N-dimethyl-D-glucamine (meglumine) concentration in protein formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for leveraging meglumine as a protein stabilizer. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions during your formulation development.

Understanding the Role of Meglumine in Protein Stabilization

N,N-dimethyl-D-glucamine, an amino sugar derived from sorbitol, is a versatile excipient in pharmaceutical formulations.[1] Its utility extends to enhancing the solubility and stability of active pharmaceutical ingredients, including proteins.[2][3] Meglumine's stabilizing properties are attributed to several potential mechanisms, which we will explore in this guide.

Unlike simple sugars, meglumine possesses a methylamino group, which imparts a basic character, allowing it to act as a pH-adjusting agent and to form salts with acidic molecules.[1][4] This dual functionality makes it a valuable tool in the formulation toolkit.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when using meglumine to stabilize protein formulations.

Question 1: I've added meglumine to my protein solution, but I'm still observing aggregation. What could be the cause, and how can I resolve this?

Answer:

Protein aggregation in the presence of a stabilizer like meglumine can stem from several factors. It's crucial to systematically investigate the potential causes to find the most effective solution.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Meglumine Concentration: The stabilizing effect of meglumine is concentration-dependent. Too little may be insufficient to overcome aggregation-promoting stresses, while excessive concentrations can sometimes have a counterproductive effect, though this is less common.

    • Actionable Advice: Perform a concentration-response study. A typical starting range for meglumine is 1-10% (w/v). Prepare a series of formulations with varying meglumine concentrations (e.g., 1%, 2.5%, 5%, 7.5%, 10%) while keeping the protein concentration and buffer conditions constant. Analyze aggregation levels over time using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).[5]

  • pH is Not Optimal for Your Protein: While meglumine can help adjust pH, the final pH of the formulation must be one at which your specific protein exhibits maximal stability.[6] This is often near, but not exactly at, its isoelectric point (pI).

    • Actionable Advice: Screen a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) in your buffer system, both with and without meglumine. Use a pH meter to ensure accuracy. Monitor aggregation and other stability parameters at each pH.

  • Inadequate Buffer System: The choice of buffer can significantly impact protein stability. Some buffer species may interact unfavorably with your protein or with meglumine.

    • Actionable Advice: If using a common buffer like phosphate, consider screening other buffer systems such as histidine or citrate, which are frequently used in protein formulations.[6]

  • Presence of Other Destabilizing Excipients: Interactions between different excipients can sometimes lead to unforeseen stability issues.

    • Actionable Advice: If your formulation contains other excipients, such as salts or surfactants, consider a Design of Experiments (DoE) approach to systematically evaluate the main effects and interactions of each component.[3]

Question 2: The viscosity of my high-concentration protein formulation has increased significantly after adding meglumine. How can I mitigate this?

Answer:

Increased viscosity is a common challenge in high-concentration protein formulations (>100 mg/mL) and can be influenced by the addition of excipients.[4][7]

Potential Causes and Troubleshooting Steps:

  • High Meglumine Concentration: While beneficial for stability, high concentrations of sugar-like molecules can increase the bulk viscosity of the solution.[8]

    • Actionable Advice: Re-evaluate the meglumine concentration. Aim for the lowest concentration that provides the desired stabilizing effect. The concentration-response study mentioned in the previous question will be informative here.

  • Protein-Protein Interactions: Meglumine may not be sufficiently mitigating attractive protein-protein interactions that contribute to high viscosity.

    • Actionable Advice: Consider the addition of viscosity-reducing excipients. Amino acids like arginine and proline have been shown to reduce viscosity in high-concentration antibody solutions.[7] You can screen these in combination with meglumine.

  • pH and Ionic Strength: The electrostatic interactions between protein molecules are highly dependent on pH and ionic strength.

    • Actionable Advice: Modulate the pH of your formulation. Moving the pH further from the protein's pI can increase net charge and electrostatic repulsion, which may reduce viscosity. Additionally, you can screen the effect of adding a low concentration of salt (e.g., 25-100 mM NaCl), but be mindful that high salt concentrations can sometimes increase aggregation.

Question 3: My protein is intended for lyophilization. Is meglumine a suitable lyoprotectant, and what concentration should I use?

Answer:

Yes, meglumine can function as a lyoprotectant, protecting proteins from the stresses of freezing and drying.[9]

Lyoprotectant Mechanism and Optimization:

  • Mechanism: During lyophilization, lyoprotectants like meglumine form an amorphous, glassy matrix that immobilizes the protein, preventing unfolding and aggregation.[9] They also replace the water molecules that form hydrogen bonds with the protein in its native state, a concept known as the "water substitute" hypothesis.

    • Actionable Advice: The optimal concentration of a lyoprotectant is often determined as a weight ratio to the protein. A common starting point is a 1:1 to 2:1 weight ratio of lyoprotectant to protein.[10] For example, for a 50 mg/mL protein solution, you would start with 50-100 mg/mL (5-10% w/v) of meglumine.

  • Formulation Considerations for Lyophilization:

    • Bulking Agents: It is common to include a bulking agent like mannitol in lyophilized formulations to ensure a robust cake structure.[5] However, be aware that some bulking agents can crystallize, which may negatively impact protein stability.

    • Thermal Analysis: Before lyophilization, it is highly recommended to perform differential scanning calorimetry (DSC) on your liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').[5] The product temperature during primary drying must be kept below this temperature to prevent cake collapse.

Experimental Protocols

Protocol 1: Screening for Optimal Meglumine Concentration

This protocol outlines a basic screening experiment to determine the optimal concentration of meglumine for reducing protein aggregation.

Materials:

  • Purified protein stock solution of known concentration

  • Meglumine powder

  • Appropriate buffer (e.g., 20 mM Histidine, pH 6.0)

  • Dialysis tubing or centrifugal concentrators for buffer exchange

  • Analytical instrumentation: SEC-HPLC, DLS, and a method to measure protein concentration (e.g., UV-Vis at 280 nm)

Procedure:

  • Prepare a stock solution of meglumine: Dissolve meglumine in the chosen buffer to create a concentrated stock solution (e.g., 20% w/v).

  • Prepare protein formulations: Prepare a series of protein formulations with varying meglumine concentrations (e.g., 0%, 1%, 2.5%, 5%, 7.5%, 10% w/v). Ensure the final protein concentration and buffer composition are consistent across all samples.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each formulation by SEC-HPLC to determine the initial monomer content and by DLS to assess the initial size distribution and polydispersity.

  • Accelerated Stability Study: Incubate the remaining samples at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), remove an aliquot from each sample and repeat the SEC-HPLC and DLS analysis.

  • Data Analysis: Plot the percentage of monomer remaining over time for each meglumine concentration. The optimal concentration will be the one that shows the slowest rate of monomer loss.

Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol describes how to use DSC to evaluate the effect of meglumine on the thermal stability of your protein.

Materials:

  • Protein formulations with and without the optimized meglumine concentration (from Protocol 1)

  • DSC instrument

  • Buffer for blank measurements

Procedure:

  • Sample Preparation: Prepare samples of your protein in the buffer with and without the optimal meglumine concentration. Ensure the protein concentration is identical. Prepare a buffer-only blank.

  • DSC Analysis:

    • Load the sample and reference cells of the DSC with your protein formulation and the corresponding buffer, respectively.

    • Perform a temperature scan from a starting temperature well below the expected unfolding transition to a temperature where the protein is fully unfolded (e.g., 25°C to 95°C). Use a scan rate of 1°C/minute.

  • Data Analysis:

    • Subtract the buffer-only scan from the protein scans.

    • Determine the melting temperature (Tm), which is the peak of the endotherm. A higher Tm indicates greater thermal stability.[11]

    • Compare the Tm values of the protein with and without meglumine. An increase in Tm in the presence of meglumine confirms its stabilizing effect.

Data Presentation

Table 1: Example Data from a Meglumine Concentration Screening Study

Meglumine Conc. (% w/v)Monomer Purity (T=0)Monomer Purity (4 weeks @ 40°C)Change in Monomer Purity
099.5%85.2%-14.3%
199.6%88.1%-11.5%
2.599.5%92.5%-7.0%
5.099.4%96.8%-2.6%
7.599.5%97.1%-2.4%
1099.3%97.0%-2.3%

Table 2: Example DSC Results

FormulationMelting Temperature (Tm)
Protein in Buffer65.2°C
Protein in Buffer + 5% Meglumine68.9°C

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Stability Analysis cluster_decision Optimization p_stock Protein Stock formulate Prepare Formulations (0-10% Meglumine) p_stock->formulate m_stock Meglumine Stock m_stock->formulate buffer Buffer buffer->formulate t0 Initial Analysis (T=0) - SEC-HPLC - DLS formulate->t0 stress Accelerated Stress (e.g., 40°C) formulate->stress dsc Thermal Stability (DSC) formulate->dsc Use optimal conc. analyze Analyze Data - Monomer Loss Rate - Tm Shift t0->analyze tp Time-Point Analysis - SEC-HPLC - DLS stress->tp tp->analyze dsc->analyze optimal Determine Optimal Meglumine Concentration analyze->optimal

Caption: Workflow for optimizing meglumine concentration.

stabilization_mechanism Proposed Mechanism: Preferential Exclusion cluster_protein cluster_solution protein Protein protein->water Preferential Hydration protein->meglumine Preferential Exclusion

Caption: Meglumine stabilizes proteins via preferential exclusion.

References

  • SEEBIO BIOTECH (SHANGHAI) CO.,LTD. Meglumine. Available at: [Link]

  • Google Patents. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a meglumine salt.
  • BioProcess International. Rapid Formulation Development for Monoclonal Antibodies. (2016). Available at: [Link]

  • BioPharm International. Commercializing High-Concentration mAbs. (2016). Available at: [Link]

  • American Pharmaceutical Review. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT). (2025). Available at: [Link]

  • American Pharmaceutical Review. Lyophilization Strategies for Development of a High-Concentration Monoclonal Antibody Formulation: Benefits and Pitfalls. (2010). Available at: [Link]

  • MDPI. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (2024). Available at: [Link]

  • Roquette. Viscosity Reduction for High Concentration Protein Formulations. Available at: [Link]

  • BioPharmaSpec. How to Prevent Protein Aggregation: Insights and Strategies. (2026). Available at: [Link]

  • Coriolis Pharma. High concentration protein formulation – challenges and solutions. (2022). Available at: [Link]

  • Cytiva. Manufacturing challenges with high concentration biologics. (2025). Available at: [Link]

  • Samsung Biologics. Overcoming Challenges to High-Concentration Formulation Development. (2025). Available at: [Link]

  • Leukocare. Formulation Strategies for High-Concentration Biologics. (2025). Available at: [Link]

  • BioPharm International. High Concentration Biologic Formulations: Challenges and Solutions. (2017). Available at: [Link]

  • MDPI. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (2024). Available at: [Link]

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  • ResearchGate. (PDF) Lyoprotectant Optimization for the Freeze-Dry of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. (2020). Available at: [Link]

  • RheoSense Blog. Viscosity & Protein Formulation. (2024). Available at: [Link]

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common issues when using N,N-dimethyl-D-glucamine in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for N-Methyl-D-Glucamine (NMDG) Applications Ticket ID: NMDG-TECH-001 Support Level: Senior Application Scientist Status: Active

Introduction: The "Inert" Cation Myth

N-Methyl-D-Glucamine (NMDG) is the gold standard for sodium substitution in physiological assays. Its large molecular size (~7.3 Å diameter) theoretically prevents it from permeating ion channels, allowing researchers to isolate specific currents (e.g., Ca²⁺ or K⁺) or study Na⁺-dependent transport.[1][2]

However, treating NMDG as a perfectly inert bystander is a common source of experimental error.

This guide addresses the three critical failure points in NMDG usage: Solution Chemistry , Electrophysiological Artifacts , and Biological Interference .

Module 1: Solution Chemistry & Preparation

Issue: pH Drift and Osmolarity Mismatches

Users frequently report difficulty stabilizing pH or unexpected cell shrinkage/swelling when switching from NaCl to NMDG-Cl solutions.

Q: Why is my pH unstable when I make NMDG-Cl solutions?

A: This often stems from using NMDG Base instead of NMDG-Cl salt without accounting for the buffering capacity.

  • The Chemistry: NMDG is an amine base.[3] If you dissolve NMDG base in water, the pH will be highly alkaline (~pH 10-11). You must titrate it with concentrated HCl to reach physiological pH (7.3–7.4).

  • The Temperature Trap: Like Tris, the pKa of amine buffers is temperature-dependent. A solution pH-adjusted to 7.4 at room temperature (22°C) may shift significantly when warmed to physiological temperature (37°C).

Q: I replaced 140 mM NaCl with 140 mM NMDG-Cl, but my osmolarity is wrong. Why?

A: NMDG is a large, structured molecule compared to sodium.

  • Dissociation: The activity coefficient of NMDG-Cl differs from NaCl.

  • Water of Hydration: Commercial NMDG sources may vary in water content.

  • Protocol: Always prepare NMDG solutions slightly hypoosmotic (lower concentration) and adjust up with sucrose or mannitol, or verify with a vapor pressure osmometer.

Standard Operating Procedure: The "Zero-Sodium" Preparation

Use this workflow to ensure reproducible ionic conditions.

NMDG_Prep_Workflow start Start: NMDG Solution Prep choice Source Material? start->choice base NMDG Base (Solid) choice->base Base salt NMDG-Cl (Salt) choice->salt Salt titrate CRITICAL STEP: Titrate with Conc. HCl to pH 7.2 (Room Temp) base->titrate dissolve Dissolve in ddH2O (Leave 10% volume space) salt->dissolve osmo Check Osmolarity titrate->osmo dissolve->osmo adjust Adjust Osmolarity (Add Sucrose or Water) osmo->adjust filter Filter Sterilize (0.22 µm) adjust->filter

Figure 1: Decision tree for preparing NMDG solutions. Note that using NMDG Base requires aggressive titration with HCl, which effectively creates the Chloride counter-ion in situ.

Module 2: Electrophysiology (The "Invisible" Voltage)

Issue: Liquid Junction Potential (LJP) Errors

In patch-clamp experiments, replacing extracellular Na⁺ with NMDG⁺ introduces a massive Liquid Junction Potential error that shifts your Voltage Command (


).
Q: My reversal potentials look shifted by >10 mV. Is my amplifier broken?

A: No, this is a physics problem. LJP arises at the interface between your pipette solution and the bath solution due to differences in ion mobility.[4]

  • Na⁺ Mobility: High.

  • NMDG⁺ Mobility: Very Low (large molecule).

  • The Result: When you switch from a Na⁺-bath to an NMDG-bath, the junction potential changes drastically. If you zero your pipette in Na⁺-Ringer’s and then perfuse NMDG, your "0 mV" is no longer 0 mV.

Data Table: Ion Mobility & LJP Impact
IonRelative MobilityImpact on LJP (Bath relative to Pipette)
Na⁺ 1.0 (Reference)Baseline
K⁺ 1.47Small shift
Cl⁻ 1.52Small shift
NMDG⁺ 0.23 Large Positive Shift (+4 to +12 mV)

Corrective Action:

  • Calculate: Use JPCalc (in Clampex) to simulate the junction between your Pipette Solution and NMDG Bath.

  • Correction:

    • Offline: Subtract the LJP value from your recorded voltages (

      
      ).
      
    • Online: Do not use the "Auto-Zero" button after switching solutions.

Module 3: Biological Interference & Toxicity[5][6][7]

Issue: Channel Blocking & Metabolic Stress

Users often assume NMDG is biologically inert. This is false. NMDG can act as a pore blocker and induce metabolic starvation.

Q: Can NMDG block ion channels?

A: Yes. While NMDG cannot pass through the selectivity filter of most channels, it can enter the vestibule and act as an open-channel blocker .

  • Kv Channels: NMDG inhibits currents in Kv3.1, Kv1.5, and Shaker channels by plugging the internal vestibule [1].

  • P2X Receptors: Some P2X receptors show permeability to NMDG, complicating current interpretation [2].

Q: How long can I keep cells in NMDG-based media?

A: < 1 Hour is recommended.

  • Mechanism of Toxicity:

    • Acidification: The Na⁺/H⁺ exchanger (NHE) relies on extracellular Na⁺ to pump protons out of the cell. In NMDG media, NHE fails, leading to intracellular acidification.

    • Transport Failure: Glucose and amino acid uptake often rely on Na⁺-symporters.

  • Exception (Brain Slices): Brief recovery in NMDG-ACSF (10-15 mins) at 34°C is beneficial to reduce excitotoxic swelling immediately after slicing, but slices must be returned to Na⁺-ACSF for long-term survival [3].

Visualizing the Interference Mechanism

NMDG_Block_Mechanism cluster_membrane Ion Channel Pore (Vestibule) K_ion K+ Filter Selectivity Filter K_ion->Filter Permeation NMDG_ion NMDG+ NMDG_ion->Filter BLOCKED (Steric Hinderance) Outside Extracellular Space Filter->Outside Inside Intracellular Space Inside->K_ion Inside->NMDG_ion Diffusion

Figure 2: Steric hindrance mechanism. NMDG⁺ (Red) is too large to pass through the selectivity filter (Yellow) but enters the vestibule, effectively blocking K⁺ (Green) efflux.

References

  • Melishchuk, A., & Armstrong, C. M. (2001).[1] Mechanism of N-methyl-D-glucamine block of Shaker potassium channels. Biophysical Journal, 81(5), 2696–2706.

  • Virginio, C., et al. (1999).[1] Pore dilation of neuronal P2X receptor channels. Nature Neuroscience, 2, 315–321.

  • Ting, J. T., et al. (2014).[5] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (89), 51780.

  • Barry, P. H. (1994). JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, and dye-injection measurements. Journal of Neuroscience Methods, 51(1), 107–116.

Sources

Technical Support Center: Optimizing with N,N-Dimethyl-D-Glucamine (DMG) Buffers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide both foundational knowledge and practical troubleshooting advice for researchers using N,N-dimethyl-D-glucamine (DMG) to optimize pH and ionic strength. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions during your experiments.

This guide provides comprehensive information, protocols, and troubleshooting solutions for utilizing N,N-dimethyl-D-glucamine in your research, particularly for applications in biochemistry and drug development.[1][]

Frequently Asked Questions (FAQs)

This section addresses the most common questions about the fundamental properties and use of DMG buffers.

1. What is N,N-dimethyl-D-glucamine (DMG)?

N,N-dimethyl-D-glucamine (Molecular Formula: C₈H₁₉NO₅, M.W.: 209.24 g/mol ) is a tertiary amine derivative of glucose.[3][4] It is used in various applications, including as a buffering agent in pharmaceutical formulations to stabilize pH.[] Its structure, featuring a glucose backbone, can enhance solubility and stability in biological systems.[1]

2. What is the pKa and effective pH range of a DMG buffer?

  • The closely related secondary amine, N-methyl-D-glucamine (Meglumine), has a well-characterized thermodynamic pKa of 9.52 at 25°C .[5] This gives it an effective buffering range of approximately pH 8.5 to 10.5 .[5]

  • Tertiary amines are typically slightly more basic (i.e., have a higher pKa) than their secondary amine counterparts. Therefore, it is reasonable to estimate that the pKa of DMG is likely in the 9.5 to 10.5 range .

Core Recommendation: Always perform an empirical titration of your DMG stock solution to determine the precise pKa under your specific experimental conditions (temperature, concentration) before undertaking extensive screening.

3. What are the potential advantages of using a DMG buffer?

  • High Solubility: The glucamine backbone makes DMG highly soluble in aqueous solutions.[5]

  • Biological Compatibility: As a sugar derivative, it is often well-tolerated in biological systems and can be used in cell-based assays or for stabilizing proteins.

  • Reduced Metal Chelation: Compared to buffers like citrate, DMG is expected to have a lower propensity for chelating divalent metal cations (e.g., Mg²⁺, Ca²⁺), which can be crucial for metalloenzyme activity.

4. How does temperature affect the pH of DMG buffers?

Amine-based buffers, including DMG, exhibit a significant dependence of pKa on temperature. For the related N-methyl-D-glucamine, the temperature coefficient (dpKa/dT) is approximately -0.023 .[5] This means the pKa will decrease by about 0.023 units for every 1°C increase in temperature.

Practical Implication: You must prepare your buffer and adjust the final pH at the temperature you will use for your experiment.[6] A buffer adjusted to pH 9.0 at 25°C will have a lower pH if used at 37°C.

5. How do I prepare a DMG buffer solution?

DMG is a weak base. To create a buffer, it must be titrated with a strong acid, typically hydrochloric acid (HCl), to form its conjugate acid, the N,N-dimethyl-D-glucaminium ion.

See the "Experimental Protocols" section below for a detailed step-by-step guide.

Experimental Protocols

Protocol 1: Preparation of a 1.0 M N,N-Dimethyl-D-Glucamine Stock Buffer (pH 9.0)

This protocol details the preparation of a high-concentration stock solution that can be diluted to the desired final concentration.

Materials:

  • N,N-dimethyl-D-glucamine (MW: 209.24 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • High-purity, deionized water

  • Calibrated pH meter with temperature probe

  • Stir plate and stir bar

  • Volumetric flask (e.g., 500 mL)

Procedure:

  • Weigh DMG: Weigh out 104.62 g of N,N-dimethyl-D-glucamine (for 500 mL of a 1.0 M solution).

  • Dissolve: Add the DMG powder to a beaker containing approximately 400 mL of deionized water. Place on a stir plate and stir until fully dissolved. The solution will be basic.

  • Cool the Solution: The dissolution may be endothermic or exothermic. Before pH adjustment, allow the solution to equilibrate to your target temperature (e.g., room temperature, ~25°C). If preparing for experiments at a different temperature, place the beaker in a water bath set to that temperature.

  • Adjust pH: While stirring continuously and monitoring with the pH meter, slowly add concentrated HCl dropwise. Be cautious as the pH will change rapidly near the pKa. Add acid until the pH reaches 9.0.

  • Final Volume: Carefully transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 500 mL mark.

  • Sterilization and Storage: If required, sterile-filter the buffer through a 0.22 µm filter. Store in a tightly sealed, sterile container at 4°C.

Data Presentation: Buffer Preparation Reference Table

The following table provides approximate volumes of 1M HCl needed to prepare 100 mL of 100 mM DMG buffer at various pH values. Note: These are estimates. Always confirm the final pH with a calibrated meter.

Target pH (at 25°C)DMG (g)1M HCl (approx. mL)Final Volume (mL)
8.52.09 g8.2 mL100 mL
9.02.09 g6.9 mL100 mL
9.52.09 g5.0 mL100 mL
10.02.09 g3.1 mL100 mL
Visualization: Buffer Preparation Workflow

G cluster_prep Step 1: Preparation cluster_adjust Step 2: pH Adjustment cluster_final Step 3: Finalization weigh Weigh DMG Powder dissolve Dissolve in ~80% final volume of H2O weigh->dissolve equilibrate Equilibrate to Target Temperature dissolve->equilibrate titrate Slowly Add Strong Acid (HCl) while monitoring pH equilibrate->titrate volume Adjust to Final Volume in Volumetric Flask titrate->volume store Sterile Filter (optional) and Store at 4°C volume->store

Caption: Workflow for preparing DMG buffer solutions.

Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Problem 1: My final pH is unstable and drifts after preparation.

  • Cause A: Temperature Fluctuation. As discussed, the pKa of DMG is temperature-dependent. If you adjust the pH of a room-temperature solution and then store it at 4°C, the pH will increase. When you use it again at room temperature, the pH will drift downwards as it re-equilibrates.

    • Solution: Always perform the final pH adjustment at the temperature at which the experiment will be conducted.[6][7]

  • Cause B: CO₂ Absorption. Alkaline buffer solutions (pH > 8) can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid in solution and lowers the pH.

    • Solution: Prepare the buffer with recently degassed, high-purity water. Store the final buffer in a tightly sealed container with minimal headspace. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon.

  • Cause C: Incomplete Dissolution. If the DMG powder was not fully dissolved before pH adjustment, it will continue to dissolve slowly, causing the pH to drift (usually upwards).

    • Solution: Ensure the DMG is completely in solution before you begin titrating with acid. Gentle warming can aid dissolution, but the solution must be cooled back to the target temperature before pH adjustment.

Problem 2: I'm observing precipitation when I add the DMG buffer to my protein sample.

  • Cause A: pH-Induced Precipitation. Your protein may be precipitating because the final pH of the solution is at or near its isoelectric point (pI), where its net charge is zero and solubility is minimal.[8][9]

    • Solution: Screen a range of pH values. Prepare small-volume aliquots of your protein and mix them with DMG buffer adjusted to different pH points (e.g., 8.5, 9.0, 9.5, 10.0) to identify the optimal pH for solubility.[10]

  • Cause B: Ionic Strength Effects. While DMG itself is non-ionic, the addition of HCl to create the buffer introduces chloride ions (Cl⁻) and the charged glucaminium cation, increasing the ionic strength of the solution. Some proteins may "salt out" and precipitate if the ionic strength is too high.

    • Solution: Prepare the DMG buffer stock with a minimal amount of HCl (i.e., at a higher pH, closer to the pKa). Alternatively, prepare a high-concentration stock and use a smaller volume in your final mixture to keep the final ionic strength low. You can also perform a screen by adding a neutral salt like NaCl or KCl to your buffered sample to determine the optimal ionic strength range.[9]

Problem 3: My assay results are inconsistent, or my drug compound appears to be degrading.

  • Cause: Potential for Nitrosamine Formation. This is a critical safety and quality consideration, especially in drug development. N,N-dimethyl-D-glucamine is a tertiary amine. Tertiary and secondary amines can react with nitrosating agents (like nitrite, NO₂⁻) to form nitrosamines.[11] N-nitrosodimethylamine (NDMA) is a probable human carcinogen and its presence in pharmaceutical products is strictly regulated.[11][12] This reaction is accelerated by heat and acidic conditions, but can still occur at neutral or alkaline pH.[13][14]

    • Mitigation Strategy 1: Source High-Purity Reagents. Use DMG and other reagents with very low specified limits of nitrite and nitrate impurities.

    • Mitigation Strategy 2: Control Manufacturing/Experimental Conditions. Avoid excessive heat during buffer preparation or in subsequent process steps where the buffer is present.[13]

    • Mitigation Strategy 3: Analytical Testing. If your application is in drug development, it is imperative to perform analytical testing (e.g., using LC-MS) to quantify any potential NDMA formation in your final product under its intended storage and use conditions.

Visualization: Troubleshooting Decision Tree

G cluster_ph pH & Stability Issues cluster_precip Precipitation Issues cluster_react Reactivity & Safety Issues start Experiment Issue with DMG Buffer ph_drift Is the pH drifting? start->ph_drift precip Is the protein precipitating? start->precip reactivity Is there sample degradation or assay inconsistency? start->reactivity temp Solution: Adjust pH at final experiment temperature. ph_drift->temp Yes co2 Solution: Use degassed H2O and store in sealed containers. ph_drift->co2 Yes ph_screen Solution: Screen a wider pH range to move away from pI. precip->ph_screen Yes ionic_strength Solution: Adjust buffer concentration or screen salt additives. precip->ionic_strength Yes ndma CRITICAL RISK: Potential NDMA Formation reactivity->ndma Yes ndma_sol Solution: Use high-purity reagents. Avoid heat. Analytically test for NDMA. ndma->ndma_sol

Sources

overcoming N,N-dimethyl-D-glucamine interference in protein quantification assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming N,N-Dimethyl-D-Glucamine (NMG) Interference

Executive Summary & Diagnostic Triage

The Problem: N,N-Dimethyl-D-glucamine (NMG, or Meglumine) is a secondary amine derived from sorbitol, widely used as a counter-ion in pharmaceutical formulations (e.g., with siRNA-LNPs or acidic drugs) to enhance solubility.

In protein quantification, NMG presents a "silent" threat. It is not a protein, yet it possesses chemical moieties that mimic protein behavior in colorimetric assays, leading to catastrophic overestimation of protein concentration.

Diagnostic Checklist: Before proceeding, confirm your interference profile:

  • Assay Used: BCA (Bicinchoninic Acid) or Lowry.

  • Symptom: Absorbance values are consistently high, even in "blank" samples containing only buffer/excipient.

  • NMG Concentration: > 10 mM (approx. 0.2%).

Quick Triage: Assay Compatibility Matrix
Assay TypeNMG Interference MechanismRisk LevelRecommendation
BCA Assay High. The secondary amine and hydroxyl groups in NMG can reduce Cu

to Cu

, mimicking the Biuret reaction.
CRITICAL Do NOT use without precipitation (See Module 2).
Bradford (Coomassie) Moderate. NMG is basic. High concentrations (>100 mM) may neutralize the acidic dye reagent, causing a non-protein blue shift.Manageable Use if NMG < 50 mM. Monitor pH.
Lowry High. Similar copper-reduction interference to BCA.CRITICAL Avoid.
UV (A280) Low. NMG has negligible absorbance at 280 nm.Low Use if protein extinction coefficient is known and pure.

The Mechanism of Interference

To troubleshoot effectively, you must understand the chemistry.

Why BCA Fails: The BCA assay relies on the reduction of Cu


 to Cu

by peptide bonds (Biuret reaction) in an alkaline environment.
  • The Mimic: NMG contains a secondary amine and multiple hydroxyl groups.

  • The Reaction: In the highly alkaline BCA buffer, NMG acts as a weak reducing agent and a copper chelator.

  • The Result: NMG reduces copper independently of protein. The BCA reagent complexes with this NMG-reduced copper, turning purple. A buffer with 50 mM NMG can generate a signal equivalent to 500+ µg/mL of BSA, rendering the assay useless.

Why Bradford Survives (Mostly): The Bradford assay relies on Coomassie G-250 binding to basic amino acids (Arginine, Lysine) in an acidic environment.

  • The Buffer: The reagent is heavily acidic (Phosphoric acid).

  • The Interaction: While NMG is an amine, it does not bind the dye with the same affinity as a peptide chain.

  • The Risk: If NMG concentration is high enough to buffer the phosphoric acid, the dye spontaneously turns blue (false positive).

Workflow Visualization: The Decision Engine

The following diagram outlines the logical path to selecting the correct protocol based on your sample's NMG content.

NMG_Decision_Tree Start Start: Protein Sample with NMG Check_Conc Step 1: Estimate NMG Concentration Start->Check_Conc Low_NMG Low NMG (< 10 mM) Check_Conc->Low_NMG Dilution Possible High_NMG High NMG (> 10 mM) Check_Conc->High_NMG Must Maintain Conc. Branch_Assay Select Assay Low_NMG->Branch_Assay BCA_Precip DOC/TCA Precipitation + BCA Assay High_NMG->BCA_Precip Remove NMG Bradford Bradford Assay (Standard Protocol) Branch_Assay->Bradford Protein > 100ug/mL Branch_Assay->BCA_Precip High Sensitivity Req. Validation Spike-and-Recovery Validation Bradford->Validation BCA_Precip->Validation

Figure 1: Decision matrix for selecting the appropriate quantification workflow based on NMG concentration and sensitivity requirements.

The Gold Standard Solution: DOC/TCA Precipitation

When NMG concentrations are high, or when you must use the BCA assay (e.g., for membrane proteins where Bradford is poor), you cannot "mask" the interference. You must physically separate the protein from the NMG.

The Protocol: Deoxycholate-Trichloroacetic Acid (DOC/TCA) Precipitation Based on Bensadoun & Weinstein (1976).[1]

Why this works: TCA precipitates proteins.[2][3][4][5][6] However, at low concentrations, some proteins remain soluble.[7] Adding Sodium Deoxycholate (DOC) acts as a carrier/co-precipitant, ensuring near 100% recovery even for dilute samples (<20 µg/mL), while NMG remains soluble in the supernatant and is discarded.

Materials
  • DOC Stock: 0.15% (w/v) Sodium Deoxycholate in water.

  • TCA Stock: 72% (w/v) Trichloroacetic Acid (Caution: Corrosive).

  • Solubilization Buffer: 5% SDS in 0.1N NaOH.

Step-by-Step Protocol
  • Sample Prep: Pipette 100 µL of protein sample (containing NMG) into a microcentrifuge tube.

    • Control: Include a "Spike" control (Sample + known BSA amount) to verify recovery.

  • Carrier Addition: Add 100 µL of 0.15% DOC solution. Vortex and incubate at room temperature (RT) for 10 minutes .

  • Precipitation: Add 100 µL of 72% TCA. Vortex immediately.

    • Observation: The sample should turn cloudy/turbid.

  • Incubation: Incubate on ice for 15-30 minutes .

  • Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Elimination: Carefully aspirate the supernatant.[4] This liquid contains the interfering NMG. Do not disturb the pellet.

    • Tip: If the pellet is invisible, orient the tube hinge outward during centrifugation so you know where the pellet should be.[3]

  • Wash (Optional): Gently add 500 µL of ice-cold acetone to remove residual acid. Spin 5 min. Aspirate acetone. Allow pellet to dry for 2-3 mins (do not over-dry).

  • Resolubilization: Add 100 µL (or original volume) of 5% SDS/0.1N NaOH . Vortex and heat at 60°C for 5-10 minutes to fully dissolve the pellet.

  • Quantification: Perform the standard BCA assay on this resolubilized sample.

Alternative Workflow: The Bradford Micro-Assay

If your protein is soluble in standard buffers and you wish to avoid precipitation, the Bradford assay is the preferred alternative, provided the NMG concentration is kept below the interference threshold.

Critical Parameter: The pH Check NMG is a buffer. If you add a high-volume sample (e.g., 50 µL) containing 100 mM NMG to 200 µL of Bradford reagent, you may neutralize the acid.

Validation Step:

  • Mix your sample and Bradford reagent.

  • Check the pH with a micro-strip. It must remain < pH 1.0 .

  • If the pH rises, the dye turns blue regardless of protein content.

The "Spike-and-Recovery" Validation (Required for Trustworthiness) To ensure NMG isn't inhibiting the dye binding:

  • Tube A: 10 µL Buffer (with NMG) + 10 µL BSA Standard (1 mg/mL).

  • Tube B: 10 µL Buffer (water only) + 10 µL BSA Standard (1 mg/mL).

  • Run Assay.

  • Calculate: (Absorbance A / Absorbance B) * 100.

  • Pass Criteria: Recovery must be between 90-110% .

FAQ: Troubleshooting Specific Scenarios

Q: Can I just dialyze the NMG away? A: Yes, but proceed with caution. NMG is a small molecule (~195 Da) and dialyzes easily. However, if NMG is required to keep your protein/drug solubilized (its primary purpose), removing it via dialysis may cause your protein to precipitate inside the dialysis cassette, leading to massive sample loss.

Q: I see a high background in my BCA assay even after TCA precipitation. Why? A: You likely did not remove the supernatant completely. Residual NMG or residual TCA can interfere. TCA itself lowers the pH of the BCA reagent, inhibiting the reaction (false negative). Ensure you aspirate fully or include the Acetone wash step (Step 7 in the protocol above).

Q: Does NMG interfere with the Pierce 660 nm Assay? A: The Pierce 660 nm assay is generally more compatible with amines than BCA. However, it is sensitive to ionic strength. You must validate using the "Spike-and-Recovery" method described in Module 5.

References

  • Bradford, M. M. (1976).[7] A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding.[7][8] Analytical Biochemistry, 72(1-2), 248-254. Link

  • Smith, P. K., et al. (1985). Measurement of protein using bicinchoninic acid.[1][4][9][10] Analytical Biochemistry, 150(1), 76-85. Link

  • Bensadoun, A., & Weinstein, D. (1976).[1] Assay of proteins in the presence of interfering materials. Analytical Biochemistry, 70(1), 241-250.[1] Link

  • Thermo Fisher Scientific. (n.d.). Tech Tip #8: Eliminate interfering substances from samples for BCA protein assays. Retrieved from thermofisher.com.[8] Link

  • Noble, J. E., & Bailey, M. J. (2009). Quantitation of protein.[1][2][3][4][7][8][9][10][11][12] Methods in Enzymology, 463, 73-95. Link

Sources

Validation & Comparative

Assessing the Cross-Reactivity of N,N-Dimethyl-D-Glucamine (NMDG) in Cellular Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, N,N-Dimethyl-D-glucamine (NMDG) has served as the "gold standard" impermeant cation substitute in cellular physiology. Its large molecular size (approx. 195 Da) and hydrophilic nature theoretically prevent it from passing through voltage-gated sodium channels (Nav) and most non-selective cation channels.

However, the assumption that NMDG is biologically inert is a dangerous oversimplification. Recent biophysical evidence confirms that NMDG exhibits specific "cross-reactivity" in the form of pore dilation permeation (P2X7, TRPV1), intracellular accumulation , and direct potassium channel blockade . This guide dissects these failure modes, compares NMDG against choline, lithium, and sucrose, and provides self-validating protocols to ensure data integrity.

The Mechanistic Landscape: Where "Inert" Fails

The Pore Dilation Phenomenon

The most critical NMDG artifact occurs in the study of purinergic (P2X) and transient receptor potential (TRP) channels. While NMDG is impermeable to the "naive" states of these channels, sustained activation leads to a conformational change—often termed "pore dilation"—that allows large organic cations to pass.[1]

  • P2X7 Receptors: Upon prolonged exposure to ATP (seconds to minutes), P2X7 receptors transition from a small-cation selective state to a dilated state permeable to NMDG and dyes like YO-PRO-1.[1] If your assay relies on NMDG to isolate Na+ currents, this permeation will manifest as a "creeping" inward current, falsely mimicking a secondary conductance or leak.

  • TRPV1: Similar dilation occurs with Capsaicin activation.

Intracellular Accumulation & K+ Channel Block

NMDG is a secondary amine with a pKa of ~9.6. At physiological pH (7.4), a small fraction (<1%) exists in the uncharged, lipophilic form. Over time (minutes to hours), this uncharged species can cross the plasma membrane. Once intracellular, it re-protonates and can block outward K+ currents from the inside, leading to artifactual reductions in repolarization capacity.

Comparative Analysis: NMDG vs. Alternatives

The following table objectively compares NMDG against common sodium substitutes.

Table 1: Comparative Profile of Cation Substitutes

FeatureNMDG+ Choline+ Lithium (Li+) Sucrose/Mannitol
Primary Utility Total Na+ removal; defining leak currents.Na+ removal; maintaining ionic strength.[2]Assessing Na+/Ca2+ exchange; permeating Nav channels.Osmolarity controls; rapid solution exchange.
Permeability (Nav) Negligible (Gold Standard).Low (but measurable in some subtypes).High (Permeates Nav but not pumped by Na+/K+ ATPase).None (Non-ionic).
Cross-Reactivity Risk Moderate: Permeates dilated P2X7/TRPV1; blocks some K+ channels.High: Agonist for nAChRs and Muscarinic receptors; blocks some K+ channels.High: Accumulates intracellularly; toxic to metabolic enzymes (GSK-3β inhibitor).Moderate: Alters ionic strength; affects surface charge screening.
Buffering Capacity High (requires titration with HCl).None.None.None.
Physiological Impact Metabolic stress (Na+ depletion); Acidification risk if pH drifts.Cholinergic signaling interference.[3]Depolarization block (accumulation).Cell shrinkage; changes in membrane capacitance.
Decision Logic for Substitutes

Use the following logic flow to select the appropriate substitute for your assay.

CationSelection Start Start: Need Na+ Substitution Q1 Is Osmolarity Critical? Start->Q1 Q2 Are Cholinergic Receptors Present? Q1->Q2 Yes (Maintain Ionic Strength) Sucrose Use Sucrose/Mannitol (Watch for ionic strength artifacts) Q1->Sucrose No (Ionic Strength Variable) Q3 Is the Target a P2X or TRP Channel? Q2->Q3 Yes Choline Use Choline (Verify no AChR activity) Q2->Choline No NMDG Use NMDG (Standard) Q3->NMDG No NMDG_Caution Use NMDG with CAUTION (Validate Pore Dilation) Q3->NMDG_Caution Yes Li Use Lithium (If testing Nav permeation)

Figure 1: Decision matrix for selecting sodium substitutes based on experimental constraints.

Experimental Validation Protocols

Do not assume NMDG is inert. Validate it using these self-checking protocols.

Protocol A: Electrophysiological Verification of NMDG Permeability

Objective: Determine if your channel of interest passes NMDG (Pore Dilation Check).

Materials:

  • Extracellular Solution A (Na+): 140 mM NaCl, physiological buffer.

  • Extracellular Solution B (NMDG): 140 mM NMDG-Cl (pH adjusted with HCl), physiological buffer.

  • Method: Whole-cell Voltage Clamp.

Workflow:

  • Baseline: Establish a stable whole-cell configuration in Solution A.

  • Ramp Protocol: Apply voltage ramps (-100 mV to +60 mV, 500ms duration) every 2 seconds.

  • Activation: Apply agonist (e.g., ATP for P2X7) while in Solution A. Record the Reversal Potential (

    
    ). It should be near 0 mV (non-selective cation).
    
  • Substitution: Switch to Solution B (NMDG) while maintaining agonist application.

  • Analysis:

    • Inert Scenario: The current should disappear (or become very small outward only), and

      
       should shift significantly negative (approaching 
      
      
      
      ), indicating NMDG cannot enter.
    • Permeable Scenario: If

      
       shifts only slightly (e.g., to -30 or -40 mV) and you see a distinct inward current at hyperpolarized potentials, NMDG is permeating .
      
    • Calculation: Use the GHK voltage equation to calculate relative permeability (

      
      ).
      
Protocol B: Metabolic Interference Check (MTT/ATP Assays)

Objective: Distinguish between "Na+ removal stress" and "NMDG toxicity."

Context: NMDG solutions are often prepared by titrating NMDG base with HCl. This adds Chloride. If you simply replace NaCl with NMDG-Cl, you may inadvertently alter the Chloride driving force or osmolarity if not balanced. Furthermore, cells deprived of Na+ cannot run the Na+/K+ ATPase, leading to metabolic crash.

Workflow:

  • Control: Standard Media (Na+).

  • Test Group 1 (NMDG): Na+ replaced by NMDG.

  • Test Group 2 (Sucrose): Na+ replaced by Sucrose (maintains osmolarity, removes ionic charge).

  • Assay: Perform ATP-based viability assay at T=1h, T=4h.

  • Interpretation:

    • If Toxicity NMDG >> Toxicity Sucrose: NMDG has a specific toxic/interference effect.

    • If Toxicity NMDG ≈ Toxicity Sucrose: The effect is due to Na+ deprivation, not NMDG chemistry.

Visualizing the "Pore Dilation" Artifact

Understanding the physical change in the channel is vital for interpreting data correctly.

PoreDilation cluster_legend Permeability Profile Closed Closed State (Impermeable) Open Open State (Na+ Permeable) (NMDG Impermeable) Closed->Open Agonist Binding (ms) Open->Closed Washout Dilated Dilated State (Na+ & NMDG Permeable) Open->Dilated Sustained Activation (sec - min) Dilated->Open Washout Leg1 Small Cations (Na+, Ca2+) Leg2 Large Cations (NMDG, Yo-Pro)

Figure 2: The transition from a Na+-selective open state to a dilated, NMDG-permeable state in P2X7/TRPV1 channels.[1][4][5]

Technical Tips for Preparation

  • pH Adjustment: NMDG is a base. When making NMDG-Cl solutions, you must titrate with concentrated HCl. Do not use NaOH or KOH to adjust pH, as this re-introduces small permeant cations.

  • Temperature: NMDG buffers have a significant temperature coefficient (

    
    ). Adjust pH at the exact temperature your assay will be performed (e.g., 37°C vs Room Temp).
    
  • Purity: Use crystallization-purified NMDG. Impurities in lower-grade NMDG can include small organic amines that block channels unpredictably.

References

  • Virginio, C., et al. (1999). "Pore dilation of neuronal P2X receptor channels."[5] Nature Neuroscience.[5] Link

  • Li, M., et al. (2015). "Pore dilation reconsidered."[4][5] Nature Communications. (Discusses the controversy of dilation vs. ion accumulation). Link

  • Surprenant, A., et al. (1996). "The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7)." Science. Link

  • Hille, B. (2001). Ion Channels of Excitable Membranes.[5] Sinauer Associates. (The definitive text on bi-ionic potential theory).

  • Bhattacharjee, A., & Kaczmarek, L. K. (2005). "For K+ channels, Na+ is not just a permeant ion." Trends in Neurosciences. (Details effects of Na+ removal on K+ channels). Link

  • Peralta, F. A., et al. (2018). "Choline and NMDG directly reduce outward currents."[3][6] Journal of Neurophysiology. Link

Sources

The Quest for Superior Cryoprotection: A Comparative Analysis of N,N-dimethyl-D-glucamine and Leading Cryoprotectants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern cell therapy and biomedical research, the ability to successfully preserve living cells and tissues for extended periods is paramount. Cryopreservation, the process of cooling biological specimens to sub-zero temperatures, offers a means to halt cellular metabolism and preserve viability. However, the very process that aims to preserve can also inflict lethal damage through the formation of ice crystals and osmotic stress. The key to mitigating this damage lies in the use of cryoprotective agents (CPAs).

For decades, dimethyl sulfoxide (DMSO) and glycerol have been the gold standard CPAs, but their inherent cytotoxicity and the need for complex post-thaw removal processes have driven a continuous search for safer and more effective alternatives.[1][2] This guide provides a comprehensive comparison of the performance of established and emerging cryoprotectants, with a forward-looking perspective on the potential of novel compounds like N,N-dimethyl-D-glucamine. While direct experimental data on the cryoprotective efficacy of N,N-dimethyl-D-glucamine is not yet available in the public domain, this guide will provide a framework for its evaluation against current standards.

The Pillars of Cryoprotection: Established Agents

The ideal cryoprotectant should effectively prevent ice crystal formation, exhibit low toxicity, and be easily removed after thawing without compromising cell function.[3][4] Currently, the most widely used CPAs fall into two main categories: penetrating and non-penetrating.

1. Dimethyl Sulfoxide (DMSO): The Double-Edged Sword

DMSO is a small, membrane-permeating molecule that has been a cornerstone of cryopreservation for over 60 years.[2] Its primary mechanism of action is to reduce the freezing point of intracellular water and inhibit the formation of damaging ice crystals.[5]

  • Advantages:

    • High efficacy in preserving a wide variety of cell types.

    • Rapidly penetrates cell membranes.

  • Disadvantages:

    • Significant cytotoxicity, which can impact cell viability and function post-thaw.[2][6]

    • Can induce differentiation in stem cells.[2]

    • Associated with adverse clinical side effects in patients receiving cryopreserved cell therapies.[1]

2. Glycerol: A Milder, Yet Less Potent, Alternative

Glycerol is another small, penetrating cryoprotectant that has a long history of use, particularly for the cryopreservation of red blood cells and spermatozoa.[1][7] It functions by forming strong hydrogen bonds with water molecules, thereby disrupting ice crystal formation.[7]

  • Advantages:

    • Generally considered less toxic than DMSO.[8]

    • Effective for specific cell types.

  • Disadvantages:

    • Can be less effective than DMSO for a broad range of cells.

    • Requires a lengthy and careful removal process (deglycerolization) to avoid osmotic shock to the thawed cells.[2]

3. Trehalose: The Natural Protectant

Trehalose is a non-penetrating disaccharide found in various organisms that can survive extreme dehydration and freezing.[9] It is thought to protect cells from the outside by stabilizing cell membranes and proteins.

  • Advantages:

    • Non-toxic to cells.[9]

    • Can be used in combination with penetrating CPAs to reduce their required concentration and associated toxicity.

  • Disadvantages:

    • As a non-penetrating agent, it does not protect against intracellular ice formation on its own.

    • Its effectiveness is often dependent on being used in conjunction with a penetrating CPA.

Emerging Cryoprotectants: The Case of Dimethylglycine (DMG)

Recent research has explored the potential of amino acids and their derivatives as novel cryoprotectants. One such molecule that has shown promise is N,N-dimethylglycine (DMG). A study on the cryopreservation of red blood cells (RBCs) demonstrated that DMG could significantly improve post-thaw recovery rates.[7]

The study found that a 4% DMG solution resulted in a thawed RBC recovery of up to 72.15%, which was not significantly different from the recovery achieved with a 20% glycerol solution.[7] The proposed mechanism for DMG's cryoprotective effect includes reducing mechanical damage by inhibiting ice formation and recrystallization, as well as mitigating oxidative damage.[7] Furthermore, DMG exhibited good biocompatibility, with RBC recovery in 1-4% DMG solutions exceeding 90% after 48 hours of incubation.[7]

The success of DMG highlights the potential of small, biocompatible molecules with the ability to interact with water and cellular structures to serve as effective cryoprotectants.

The Untapped Potential of N,N-dimethyl-D-glucamine: A Forward Look

While direct experimental data on the cryoprotective properties of N,N-dimethyl-D-glucamine is currently lacking, its chemical structure suggests it may hold promise as a novel CPA. N,N-dimethyl-D-glucamine is a derivative of D-glucose, a sugar, and contains dimethylamino groups. This combination of a sugar backbone and amine functionalities could theoretically offer cryoprotective advantages.

Hypothesized Mechanisms of Action:

  • Water Structuring: The hydroxyl groups of the glucamine backbone could interact with water molecules through hydrogen bonding, similar to glycerol and trehalose, to inhibit ice crystal growth.

  • Membrane Interaction: The dimethylamino groups could potentially interact with the phospholipid bilayer of the cell membrane, offering stabilization during the stresses of freezing and thawing.

  • Low Toxicity: As a sugar derivative, it may exhibit lower intrinsic toxicity compared to DMSO.

Future Research Directions:

To evaluate the potential of N,N-dimethyl-D-glucamine as a cryoprotectant, a systematic investigation is required. The following experimental workflow outlines the necessary steps to characterize its performance against established CPAs.

Experimental Protocol: Evaluating Novel Cryoprotectant Efficacy

This protocol provides a standardized framework for comparing the performance of a novel cryoprotectant, such as N,N-dimethyl-D-glucamine, against established agents like DMSO and glycerol.

Objective: To assess the cryoprotective efficacy of a novel cryoprotectant by evaluating post-thaw cell viability, recovery, and functional parameters in a model cell line (e.g., HeLa, Jurkat, or a specific cell type of interest).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cryoprotectants:

    • Novel Cryoprotectant (e.g., N,N-dimethyl-D-glucamine) at various concentrations

    • DMSO (cell culture grade)

    • Glycerol (cell culture grade)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Fluorescent microscope or flow cytometer

  • Viability/cytotoxicity assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)

  • Functional assay specific to the cell type (e.g., proliferation assay, cytokine secretion assay)

Experimental Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Cryopreservation cluster_2 Thawing and Recovery cluster_3 Post-Thaw Analysis prep1 Culture cells to 70-80% confluency prep2 Harvest and count cells prep1->prep2 prep3 Resuspend cells in culture medium prep2->prep3 cryo2 Add cryoprotectant to cell suspension (1:1 ratio) prep3->cryo2 cryo1 Prepare cryoprotectant solutions (Novel CPA, DMSO, Glycerol) cryo1->cryo2 cryo3 Aliquot into cryovials cryo2->cryo3 cryo4 Place in controlled-rate freezing container cryo3->cryo4 cryo5 Transfer to -80°C freezer (overnight) cryo4->cryo5 cryo6 Transfer to liquid nitrogen for long-term storage cryo5->cryo6 thaw1 Rapidly thaw cryovials in 37°C water bath cryo6->thaw1 thaw2 Slowly add pre-warmed culture medium thaw1->thaw2 thaw3 Centrifuge and resuspend in fresh medium thaw2->thaw3 thaw4 Culture cells for 24 hours thaw3->thaw4 analysis1 Cell Viability Assay (Trypan Blue Exclusion) thaw4->analysis1 analysis2 Total Cell Recovery thaw4->analysis2 analysis3 Live/Dead Staining (Calcein-AM/EthD-1) thaw4->analysis3 analysis4 Apoptosis Assay (Annexin V/PI) thaw4->analysis4 analysis5 Functional Assay thaw4->analysis5

Caption: Experimental workflow for evaluating cryoprotectant performance.

Step-by-Step Methodology:

1. Cell Preparation: a. Culture the chosen cell line under standard conditions until it reaches 70-80% confluency. b. Harvest the cells using standard procedures (e.g., trypsinization for adherent cells). c. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. d. Centrifuge the cell suspension and resuspend the cell pellet in cold complete culture medium at a concentration of 2 x 10^6 cells/mL.

2. Cryopreservation: a. Prepare 2X concentrations of the cryoprotectant solutions in complete culture medium. For example:

  • 20% DMSO
  • 20% Glycerol
  • A range of concentrations for the novel CPA (e.g., 2%, 5%, 10%, 20%) b. Slowly add an equal volume of the 2X cryoprotectant solution to the cell suspension (1:1 ratio) on ice with gentle mixing. This will result in a final cell concentration of 1 x 10^6 cells/mL and the desired final concentration of the cryoprotectant. c. Aliquot 1 mL of the cell suspension into pre-labeled cryovials. d. Place the cryovials into a controlled-rate freezing container. e. Place the container in a -80°C freezer and leave it overnight to ensure a cooling rate of approximately -1°C/minute. f. The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours before thawing).

3. Thawing and Recovery: a. Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains. b. Immediately and slowly add 1 mL of pre-warmed complete culture medium to the cryovial with gentle agitation. c. Transfer the contents of the cryovial to a 15 mL conical tube containing 8 mL of pre-warmed complete culture medium. d. Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant. e. Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium. f. Culture the cells in a suitable flask or plate and incubate under standard conditions for 24 hours to allow for recovery.

4. Post-Thaw Analysis: a. Cell Viability and Recovery: After 24 hours of culture, harvest the cells and perform a cell count and viability assessment using trypan blue exclusion. Calculate the total cell recovery and post-thaw viability. b. Live/Dead Staining: Use a fluorescent live/dead assay (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) to visualize and quantify the proportion of live and dead cells. c. Apoptosis Assay: To assess delayed cell death, perform an apoptosis assay using Annexin V and Propidium Iodide staining and analyze by flow cytometry. d. Functional Assay: Conduct a cell-type specific functional assay to determine if the cryopreservation process has affected the biological function of the cells (e.g., proliferation assay, differentiation potential for stem cells, or cytokine secretion for immune cells).

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison between the different cryoprotectants and concentrations.

Table 1: Post-Thaw Cell Viability and Recovery

CryoprotectantConcentrationPost-Thaw Viability (%)Total Cell Recovery (%)
Novel CPA X%
Y%
DMSO 10%
Glycerol 10%
Control (No CPA) -

Table 2: Post-Thaw Apoptosis Analysis

CryoprotectantConcentrationEarly Apoptosis (%)Late Apoptosis/Necrosis (%)
Novel CPA X%
Y%
DMSO 10%
Glycerol 10%
Control (No CPA) -

Conclusion and Future Perspectives

The field of cryopreservation is continually evolving, driven by the need for safer and more effective methods to preserve valuable biological materials. While DMSO and glycerol remain the workhorses of many laboratories, their limitations underscore the importance of exploring novel cryoprotectants. The promising results with dimethylglycine suggest that amino acid and sugar derivatives are a fertile ground for the discovery of new CPAs.

Although direct experimental evidence for the cryoprotective capabilities of N,N-dimethyl-D-glucamine is not yet available, its chemical structure presents a compelling case for further investigation. The experimental framework provided in this guide offers a robust methodology for evaluating its performance and that of other novel candidates. By systematically assessing post-thaw viability, recovery, and cellular function, researchers can identify new agents that not only match but potentially exceed the performance of current standards, ultimately advancing the fields of cell therapy, regenerative medicine, and biomedical research.

References

  • Hu, Y., et al. (2023). Dimethylglycine Can Enhance the Cryopreservation of Red Blood Cells by Reducing Ice Formation and Oxidative Damage. International Journal of Molecular Sciences, 24(7), 6696. Available from: [Link]

  • Mecca, T., et al. (2020). N-methyl-D-glucamine based cryogels as reusable sponges to enhance heavy metals removal from water. Chemical Engineering Journal, 399, 125753. Available from: [Link]

  • SMARTFREEZ. (n.d.). A new cryopreservation method to improve cell viability. Available from: [Link]

  • Gibson, M. I., et al. (2018). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 19(9), 3594-3600. Available from: [Link]

  • Jimenez, C. F., et al. (2020). The Effect of N-N-Dimethylformamide on the Membrane Characteristics of Canine Spermatozoa After Cryopreservation, and its Relationship With Post-Thaw Motility. Topics in Companion Animal Medicine, 38, 100372. Available from: [Link]

  • El-Shahat, K. H., & Hamam, A. M. (2014). Effect of different types of cryoprotectants on developmental capacity of vitrified-thawed immature buffalo oocytes. Animal Reproduction, 11(4), 543-548. Available from: [Link]

  • BioInsights. (2017). Impact of Freeze–Thaw Processes on the Quality of Cells. Available from: [Link]

  • SciSpace. (n.d.). Cryoprotectants and Their Usage in Cryopreservation Process. Available from: [Link]

  • Ehn, R., et al. (2023). Innovations in Platelet Cryopreservation: Evaluation of DMSO-Free Controlled-Rate Freezing and the Role of a Deep Eutectic Solvent as an Additional Cryoprotective Agent. International Journal of Molecular Sciences, 24(20), 15287. Available from: [Link]

  • IMR Press. (n.d.). Successful cryopreservation of mouse and human blastocysts using vitrification solution without sucrose and Ficoll. Available from: [Link]

  • ResearchGate. (2019). Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. Available from: [Link]

  • Meneghel, J., et al. (2021). Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells. Cells, 10(9), 2393. Available from: [Link]

  • Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. Available from: [Link]

  • Fahy, G. M., et al. (2017). Cryoprotectant toxicity neutralization. Cryobiology, 76, 1-13. Available from: [Link]

  • Devínsky, F., et al. (2005). Synthesis and Antimicrobial Activity of a Series of N,N-Dimethyl-N-alkyl-D-glucaminium Bromides. Chemical Papers, 59(4), 282-286. Available from: [Link]

  • Galli, F., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. International Journal of Molecular Sciences, 23(10), 5695. Available from: [Link]

  • bioRxiv. (2023). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. Available from: [Link]

  • Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. Available from: [Link]

  • Acker, J. P. (2018). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. In Advances in biopreservation. IntechOpen. Available from: [Link]

  • ResearchGate. (2019). (PDF) Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. Available from: [Link]

  • Gibson, M. I., & Ben, R. N. (2022). Chemical approaches to cryopreservation. Nature Reviews Chemistry, 6(9), 631-646. Available from: [Link]

  • Gérardin-Charbonnier, C., et al. (2010). Synthesis of D-glucosamine quaternary ammonium derivatives and evaluation of their antifungal activity together with aminodeoxyglucose derivatives against two wood fungi Coriolus versicolor and Poria placenta. Bioorganic & Medicinal Chemistry, 18(22), 7849-7856. Available from: [Link]

  • Kim, C. H., et al. (2015). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 5(100), 82229-82236. Available from: [Link]

  • Sartorius. (n.d.). Cryopreservation Guide. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N,N-dimethyl-D-glucamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of N,N-dimethyl-D-glucamine, ensuring the protection of laboratory personnel and the environment. While specific hazard data for N,N-dimethyl-D-glucamine is limited, the procedures outlined here are based on established best practices for analogous amine compounds and general laboratory chemical safety protocols.

Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar compounds like N-Methyl-D-glucamine, N,N-dimethyl-D-glucamine should be handled as a substance that can cause skin and eye irritation.[1] As a solid, it poses a risk of dust inhalation, which should be minimized during all handling procedures.[2][3]

The causality behind this cautious approach is rooted in the precautionary principle; in the absence of specific toxicological data, we treat the substance as having the potential hazards of its chemical class. Amine compounds can be irritants, and fine organic dusts can affect the respiratory system.

Safety Parameter Guideline & Rationale References
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation from dust.[1]
Physical Form Solid (Crystalline Powder)N/A
Incompatible Materials Strong oxidizing agents. Mixing can cause vigorous, exothermic reactions, posing a fire or explosion risk.[1][3]
Hazardous Decomposition Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][3]
Personal Protective Equipment (PPE): A Self-Validating Protocol

The correct use of PPE is your primary defense against chemical exposure. This protocol is designed to be a self-validating system; by following these steps, you ensure a comprehensive barrier of protection.

Step-by-Step PPE Protocol:

  • Eye Protection: Wear chemical safety goggles providing side-shield protection. This is non-negotiable to prevent airborne particles from causing severe eye irritation.[1][4]

  • Hand Protection: Wear chemically resistant, impervious gloves, such as nitrile. Before each use, inspect gloves for any signs of degradation or puncture. This ensures a reliable barrier against skin contact.[4]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned to protect against accidental spills and contamination of personal clothing.

  • Respiratory Protection: When handling quantities that may generate dust, work in a well-ventilated area, preferably within a chemical fume hood.[1][4] If significant dust is unavoidable, a NIOSH-approved respirator may be required.[2]

Waste Classification and Segregation: A Decision-Making Workflow

Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[1][5] N,N-dimethyl-D-glucamine itself is not typically a listed hazardous waste. However, it must be managed as a regulated chemical waste.

It is forbidden to dispose of this chemical down the drain.[1][4] This prevents the introduction of potentially harmful organic compounds into aquatic ecosystems and avoids hazardous reactions within the drainage system.[6]

The following workflow provides a logical path for waste stream management.

Caption: Waste Disposal Decision Workflow for N,N-dimethyl-D-glucamine.

Step-by-Step Disposal Procedures

This procedure applies to unused N,N-dimethyl-D-glucamine and disposable materials contaminated with it (e.g., weigh boats, gloves, paper towels).

  • Container Selection: Designate a robust, sealable container compatible with chemical waste. A wide-mouth plastic jug or a lined cardboard box designed for solid waste is ideal. The container must have a secure, leak-proof lid.[7]

  • Waste Transfer: Carefully transfer solid chemical waste into the designated container. Perform this action in a fume hood or well-ventilated area to minimize dust.[2] Do not overfill the container.

  • Packaging Contaminated Lab Trash: Chemically contaminated items like gloves and wipes should be double-bagged in clear plastic bags before being placed in the final disposal container. This allows for visual inspection by waste technicians.[7]

  • Labeling: Immediately label the container with a hazardous waste tag, including the full chemical name ("N,N-dimethyl-D-glucamine"), the date accumulation started, and associated hazards (Irritant).[6][8]

  • Storage: Keep the container sealed at all times, except when adding waste.[7] Store it in a designated and labeled satellite accumulation area, away from incompatible materials and high-traffic zones.[7]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the waste through standard municipal trash.[1][2]

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Control & Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.[1]

  • Containment: Wearing appropriate PPE, control the spread of the solid material. Use dry cleanup procedures; avoid creating dust.[2]

  • Cleanup: For minor spills, carefully sweep or vacuum the solid material and place it into a sealable container for disposal.[1] Do not use water to wash down the spill, as this can spread contamination and should be prevented from entering drains.[1][2]

  • Package & Label: Place all cleanup materials (including contaminated gloves and wipes) into a hazardous waste container and label it clearly as "Spill Debris containing N,N-dimethyl-D-glucamine."

  • Final Decontamination: Wash the affected surface area with soap and water, and collect the cleaning water for proper disposal if significant contamination is suspected.[2]

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your research practices are compliant, responsible, and environmentally sound.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Environmental Marketing. (2026, February 16). Safe and Simple Lab Waste Disposal Strategies. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet: N-Methyl-D-glucamine. Retrieved from [Link]

  • Chemignition Laboratory. (2025, September 1). MATERIAL SAFETY DATA SHEET: N-Methyl-D-glucamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985, March 29). Memo Detail - IMPLEMENTATION OF DIOXIN LISTING REGULATION. RCRA Online. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.